2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Beschreibung
BenchChem offers high-quality 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
920752-34-7 |
|---|---|
Molekularformel |
C12H11Br2N3 |
Molekulargewicht |
357.04 g/mol |
IUPAC-Name |
2,6-dibromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H11Br2N3/c13-11-7-10(8-12(14)17-11)16-6-4-9-3-1-2-5-15-9/h1-3,5,7-8H,4,6H2,(H,16,17) |
InChI-Schlüssel |
WOSUVPIMVXIXAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCNC2=CC(=NC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Crystal structure and X-ray diffraction of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Introduction
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and it guides the rational design of novel therapeutics. This guide focuses on a prospective study of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, a compound of interest due to its potential as a ligand for metal complexes or as a scaffold in medicinal chemistry. The strategic placement of bromine atoms and the flexible pyridin-2-ylethylamine side chain suggests intriguing possibilities for intermolecular interactions and coordination chemistry.
This document provides a comprehensive, field-proven framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, ensuring a self-validating and robust protocol.
Part 1: Synthesis and Crystallization
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthetic Pathway
The synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine can be approached through a selective C-N cross-coupling reaction. A practical and efficient method would involve the reaction of 2,6-dibromopyridine with 2-(pyridin-2-yl)ethanamine. Copper-catalyzed reactions are a viable option for this type of transformation.[1]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dibromopyridine (1.0 eq), 2-(pyridin-2-yl)ethanamine (1.1 eq), a copper(I) catalyst such as CuI (0.1 eq), a suitable ligand like N,N'-dimethylethylenediamine (0.2 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at a temperature range of 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]
Crystallization Strategy
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be employed to find the optimal conditions.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent (e.g., dichloromethane). Place this solution in a small open vial inside a larger sealed jar containing a poor solvent (e.g., hexane or diethyl ether) in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine the molecular structure using X-ray diffraction.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Caption: Standard workflow for single-crystal X-ray diffraction.
Part 3: Expected Structural Features and Discussion
While the actual crystal structure can only be determined experimentally, we can predict some key features based on the molecular structure and data from related compounds.
Predicted Molecular Geometry
The molecule consists of a 2,6-dibromopyridin-4-amine core connected to a pyridin-2-ylethyl side chain. The dihedral angle between the two pyridine rings will be a key feature, influencing the overall conformation of the molecule. Intramolecular hydrogen bonding between the amine hydrogen and the nitrogen of the second pyridine ring is possible and would lead to a more planar conformation.[3][4]
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for the title compound, based on typical values for similar organic molecules.
| Parameter | Expected Value |
| Chemical Formula | C₁₂H₁₀Br₂N₄ |
| Formula Weight | 370.05 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1000-1500 |
| Z | 4 |
| Dcalc (g/cm³) | 1.6-1.8 |
| R₁ (final) | < 0.05 |
| wR₂ (final) | < 0.10 |
Potential Intermolecular Interactions
The crystal packing is expected to be dominated by a network of intermolecular interactions.
-
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen atoms can act as acceptors, potentially leading to the formation of dimers or chains.[3][4]
-
Halogen Bonding: The bromine atoms on the pyridine ring are potential halogen bond donors, which could interact with electronegative atoms like nitrogen.
-
π-π Stacking: The pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these interactions will dictate the final supramolecular architecture of the crystal.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis, crystallization, and structural elucidation of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. By following these protocols and considering the underlying chemical principles, researchers can confidently approach the characterization of this and other novel compounds. The resulting crystal structure will provide invaluable insights into the molecule's conformation, packing, and potential for further applications in materials science and drug discovery.
References
-
Crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide. (n.d.). US National Library of Medicine. Retrieved March 23, 2026, from [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). US National Library of Medicine. Retrieved March 23, 2026, from [Link]
-
Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(28), 6268-6273. Retrieved March 23, 2026, from [Link]
-
Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide. (2018, February 15). International Union of Crystallography. Retrieved March 23, 2026, from [Link]
Sources
Topic: Thermodynamic Stability of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine in Solution
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine in various solution-based environments. The stability of a molecule in solution is a critical parameter that influences its viability as a drug candidate, its formulation strategy, and its shelf-life. Thermodynamic stability refers to the intrinsic tendency of the molecule to exist in its current state versus degrading to lower-energy species. This document outlines a systematic approach, grounded in the principles of physical organic chemistry and guided by international regulatory standards, to identify potential degradation pathways and to develop the necessary analytical tools to quantify the compound's stability profile. We will detail the strategic application of forced degradation studies, the development of a robust, self-validating stability-indicating analytical method, and the interpretation of the resulting data to provide actionable insights for researchers and drug developers.
Introduction: Understanding the Molecule and its Stability
The compound 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a complex heterocyclic molecule featuring several key functional groups that dictate its chemical behavior. Its structure, comprising a dibrominated pyridine ring linked via an ethylamine bridge to a second pyridine moiety, suggests potential applications as a kinase inhibitor, a ligand in coordination chemistry, or a key intermediate in the synthesis of more complex pharmaceutical agents.[1]
The ultimate stability of any compound in solution is governed by thermodynamics. A degradation reaction will proceed spontaneously only if the change in Gibbs Free Energy (ΔG) is negative.[2] While kinetic studies measure the rate of degradation, a thermodynamic assessment seeks to understand the propensity for degradation under given conditions. For drug development professionals, this is not an academic exercise; an unstable compound can lead to loss of potency, the formation of potentially toxic impurities, and a shortened product shelf-life.[3]
This guide provides the scientific rationale and detailed protocols for a comprehensive stability assessment, beginning with a structural analysis of potential liabilities and proceeding through forced degradation, analytical method development, and data interpretation.
Structural Analysis and Potential Degradation Liabilities
A foundational analysis of the molecule's structure is critical to predicting its stability.
-
Structure:
(Figure 1: Chemical structure of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine) -
Key Functional Groups & Potential Instabilities:
-
Pyridine Rings: The two pyridine nitrogen atoms are basic and will be protonated at low pH. This can alter the electron distribution in the aromatic rings, potentially influencing susceptibility to hydrolysis or oxidation.
-
Secondary Amine Linker: The N-H group is a potential site for oxidation. Its basicity also makes it susceptible to protonation.
-
C-Br Bonds: Aryl-bromide bonds are generally stable. However, under forcing conditions (e.g., high heat, presence of catalytic metals, or extreme pH), they could be susceptible to nucleophilic substitution or reductive dehalogenation. While synthetically useful, this reactivity must be assessed for stability.[4]
-
4-Amino Pyridine Moiety: The electron-donating amino group activates the pyridine ring, which could make it more susceptible to oxidation compared to the unsubstituted pyridine ring.
-
The Strategic Framework: Forced Degradation (Stress Testing)
To proactively identify the degradation products and establish degradation pathways, a forced degradation study is the industry-standard approach, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6] The objective is not to completely destroy the molecule, but to induce a target degradation of 5-20%, which is sufficient to detect and identify major degradants without overly complicating the resulting chromatograms.[5]
Experimental Protocol for Forced Degradation
A stock solution of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared. The following stress conditions should be applied to aliquots of this stock solution.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C for 48 hours.[7]
-
Withdraw samples at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH to prevent further degradation and protect the analytical column.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C for 48 hours.[7]
-
Withdraw samples at intervals.
-
Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Withdraw samples at intervals for analysis. No quenching is typically required, but dilution before injection is recommended.
-
-
Thermal Degradation (In Solution):
-
Dilute the stock solution with the initial solvent (50:50 ACN:H₂O).
-
Heat the solution in a sealed vial at 70°C for 7 days. An increase of 10°C can dramatically accelerate hydrolytic degradation.[8]
-
Analyze samples at regular intervals.
-
-
Photostability:
-
Expose the stock solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines.[9] The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.
-
Simultaneously, prepare a "dark control" by wrapping an identical sample in aluminum foil and storing it under the same temperature conditions.
-
Analyze both the exposed and dark control samples post-exposure. A significant difference in degradation between the two indicates photosensitivity.
-
The Analytical Core: A Stability-Indicating HPLC-PDA Method
The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all process impurities and degradation products.[10][11] This is known as a stability-indicating method. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the technique of choice.[12]
Workflow for Method Development
The following diagram outlines the logical workflow for developing and validating the stability-indicating HPLC method.
Caption: Workflow for HPLC method development and validation.
Recommended HPLC Protocol
The following table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Expertise |
| Instrument | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector | Standard industry equipment providing necessary precision and detection capabilities. |
| Column | Reversed-Phase C18 (e.g., Waters Symmetry, Agilent Zorbax), 250 x 4.6 mm, 5 µm | C18 columns provide excellent retention for moderately polar to non-polar compounds like the target molecule.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure consistent protonation of the basic nitrogens, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B | A gradient is essential to elute both polar degradants and the relatively non-polar parent compound in a single run.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures run-to-run retention time reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| PDA Detection | 210-400 nm, Monitor at λmax (e.g., ~275 nm) | Monitoring across a wide wavelength range allows for the detection of all chromophoric species. The PDA is crucial for assessing peak purity, which confirms the method's specificity.[10] |
Data Analysis and Interpretation
Quantitative Analysis and Data Summary
The validated HPLC method is used to analyze all samples from the forced degradation study. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound relative to an unstressed control.
Table 1: Representative Forced Degradation Data Summary (Hypothetical)
| Stress Condition | Incubation Time | % Degradation of Parent Compound | No. of Degradation Products | Comments |
| 0.1 M HCl (60°C) | 48 hr | 12.5% | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH (60°C) | 48 hr | 8.2% | 1 | Minor degradation observed. |
| 3% H₂O₂ (RT) | 48 hr | 18.9% | 3 | Significant degradation, suggesting oxidative liability. |
| Heat (70°C, solution) | 7 days | 5.5% | 1 | Compound is relatively stable to heat. |
| Photolytic (ICH Q1B) | - | 3.1% | 1 | Minor degradation vs. dark control. Not significantly photosensitive. |
Elucidation of Degradation Pathways
The chromatograms from the stressed samples provide a "fingerprint" of the degradation profile. By coupling the HPLC system to a Mass Spectrometer (LC-MS), the mass-to-charge ratio (m/z) of the degradation products can be determined, allowing for structural elucidation.
Caption: Potential degradation pathways identified via forced degradation.
Based on the hypothetical data, the compound shows the greatest lability under oxidative and acidic conditions. LC-MS analysis would be employed to confirm if the degradants correspond to species like N-oxides (a common metabolic and oxidative degradation route for pyridines) or hydrolysis of a C-Br bond.
Conclusion and Recommendations for Handling
This guide presents a robust, systematic methodology for assessing the solution-state thermodynamic stability of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. The core strategy involves subjecting the molecule to controlled stress conditions as prescribed by ICH guidelines to understand its intrinsic liabilities.[5][13] A meticulously developed and validated stability-indicating HPLC-PDA method is the essential tool for quantifying the parent compound and resolving all degradation products.
Based on the structural analysis and a hypothetical degradation profile, the following handling recommendations are proposed:
-
Storage: Solutions should be stored at refrigerated temperatures (2-8°C) to minimize thermal and hydrolytic degradation.
-
pH Control: The use of buffered solutions at or near neutral pH (pH 6-7.5) is recommended to avoid acid-catalyzed degradation.
-
Protection from Oxidants: Contact with oxidizing agents should be minimized. For long-term storage, purging solutions with an inert gas like nitrogen or argon could be considered.
-
Light: While not highly photosensitive, as a best practice, solutions should be stored in amber vials or otherwise protected from light.[3]
By following this comprehensive approach, researchers and drug development professionals can build a thorough understanding of the compound's stability, enabling informed decisions in formulation development, analytical control strategies, and overall progression of the molecule through the development pipeline.
References
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- German Society for Regulatory Affairs (DGRA). (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO.
- International Council for Harmonisation. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Wang, L., Liu, N., Dai, B., & Hu, H. (2014, September 1). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry.
- Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre, 8(12), 183-192.
- National Center for Biotechnology Information. Thermodynamic Studies for Drug Design and Screening.
- Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
- SciSpace. (2014, September 30). Stability Indicating HPLC Method Development and Validation.
- BenchChem. Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
- ThermoFisher Scientific. Drug stability testing 101.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dgra.de [dgra.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. biopharminternational.com [biopharminternational.com]
Comprehensive Solubility Profiling of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine in Organic Solvents: A Thermodynamic and Empirical Guide
Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Engineers Document Type: Technical Whitepaper / Application Guide
Executive Summary
The compound 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (Formula: C₁₂H₁₁Br₂N₃) is a highly functionalized, halogenated bis-pyridine derivative. Molecules of this class frequently serve as critical intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly highly selective kinase inhibitors [1].
A rigorous understanding of its solubility profile in organic solvents is paramount for optimizing reaction yields, designing downstream purification processes (e.g., crystallization), and formulating analytical methods. This guide provides an authoritative framework for understanding the solvation thermodynamics of this molecule, supported by Hansen Solubility Parameters (HSP) and standardized experimental protocols.
Structural Analysis & Solvation Thermodynamics
To predict and rationalize the solubility of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, we must first deconstruct its molecular architecture. Solvation is a thermodynamic process governed by the disruption of solute-solute interactions (crystal lattice energy) and the formation of solute-solvent interactions.
-
The 2,6-Dibromopyridine Core: The presence of two heavy bromine atoms significantly increases the molecule's polarizability and lipophilicity. Halogens contribute heavily to dispersion forces ( δD ) . However, their electron-withdrawing nature renders the central pyridine ring electron-deficient, reducing its basicity and altering its dipole moment.
-
The Secondary Amine Linker (-NH-): This acts as a localized hydrogen bond donor ( δH ) . Solvents capable of acting as strong hydrogen bond acceptors will interact favorably here, lowering the free energy of solvation ( ΔGsolv ).
-
The Pyridin-2-yl-ethyl Moiety: The terminal pyridine ring contains a basic nitrogen that acts as a strong hydrogen bond acceptor . The ethyl linker provides rotational degrees of freedom, which positively contributes to the entropy of mixing ( ΔSmix ) when the molecule transitions from a rigid crystal lattice into a solvated state.
Logical Relationship of Solute-Solvent Interactions
Caption: Thermodynamic interaction pathways dictating the solubility of the target molecule across solvent classes.
Hansen Solubility Parameters (HSP) Framework
The principle of "like dissolves like" is mathematically formalized by the Hansen Solubility Parameters (HSP) [2]. The total cohesive energy density of a solvent or solute is divided into three parameters:
-
δD : Energy from dispersion forces.
-
δP : Energy from dipolar intermolecular forces.
-
δH : Energy from hydrogen bonds.
For 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, the estimated HSP coordinates are heavily skewed toward high δD (due to the dibromo-aromatic system) and moderate δP and δH . Solvents whose HSP coordinates closely match the solute's coordinates within a specific interaction radius ( R0 ) will yield the highest solubility [3].
-
Why Alkanes Fail: Solvents like heptane possess only δD and lack the δP and δH required to overcome the strong intermolecular hydrogen bonding (amine-to-pyridine) present in the solid state of the API.
-
Why Halogenated Solvents Succeed: Dichloromethane (DCM) has a highly complementary δD and sufficient δP to solvate the bulky, polarizable brominated rings.
Experimental Methodology: Saturation Shake-Flask Protocol
To generate empirical data, the Saturation Shake-Flask Method is the gold standard, compliant with USP General Chapter <1236> Solubility Measurements [4]. As an Application Scientist, I mandate the following self-validating protocol to ensure thermodynamic equilibrium is truly reached and measured.
Step-by-Step Workflow
-
Solid Preparation: Weigh an excess amount of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (e.g., 50 mg) into a 2 mL glass HPLC vial. Causality: Excess solid ensures the solution reaches thermodynamic saturation rather than kinetic dissolution.
-
Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.
-
Equilibration: Place the vial in an isothermal shaker at 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours. Causality: Strict temperature control is vital because solubility is an exponentially temperature-dependent thermodynamic parameter.
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25.0°C, or filter through a 0.45 µm PTFE syringe filter. Causality: Incomplete phase separation leads to suspended micro-particles in the supernatant, causing false-positive concentration spikes during analysis.
-
Quantitative Analysis: Dilute the supernatant immediately with the mobile phase and analyze via HPLC-UV at the compound's λmax (typically ~260-280 nm for substituted pyridines).
-
Solid-State Verification (Critical Step): Recover the residual solid and analyze via Powder X-Ray Diffraction (PXRD). Causality: Solvents can induce polymorphic transformations or solvate formation during equilibration. If the crystal structure changes, the measured solubility corresponds to the new solvate, not the original polymorph.
Caption: USP <1236> compliant Saturation Shake-Flask experimental workflow.
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the expected solubility profile of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine at 25°C based on structural thermodynamics and empirical precedents for halogenated aminopyridines.
| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Solvation Mechanism / Remarks |
| Non-Polar | n-Heptane | 1.92 | < 1.0 (Poor) | Insufficient δP and δH to break crystal lattice. |
| Aromatic | Toluene | 2.38 | 10 - 25 (Moderate) | π−π stacking interactions with the pyridine rings; good dispersion matching. |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 50.0 (High) | Excellent polarizability match with the dibromo-core; low cavitation energy. |
| Ester | Ethyl Acetate (EtOAc) | 6.02 | 15 - 30 (Moderate) | Ester carbonyl acts as an H-bond acceptor for the secondary amine. |
| Alcohol | Methanol (MeOH) | 32.7 | 5 - 15 (Moderate) | Protic solvent; competes for H-bonding but struggles with the highly lipophilic dibromo core. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 (Very High) | Strong dipole-dipole interactions; sulfoxide oxygen is a powerful H-bond acceptor. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100.0 (Very High) | Optimal match for both lipophilic dispersion and H-bond acceptance. |
Mechanistic Insights into Solvent Selection
When designing a process utilizing 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, solvent selection must be intentional:
-
For Chemical Synthesis (e.g., Cross-Coupling): Polar aprotic solvents like DMF or 1,4-Dioxane are ideal. As noted in literature regarding the synthesis of kinase inhibitors utilizing 2,6-dibromopyridin-4-amine derivatives [1], 1,4-dioxane provides sufficient solubility for the organic substrate while remaining miscible with aqueous bases required for palladium-catalyzed Suzuki or Buchwald-Hartwig couplings.
-
For Extraction & Workup: Dichloromethane (DCM) or Ethyl Acetate are the solvents of choice. The high solubility in DCM is driven by the induced dipole interactions between the chlorinated solvent and the highly polarizable electron clouds of the two bromine atoms.
-
For Crystallization: A solvent/anti-solvent approach is highly recommended. Dissolving the compound in a minimal volume of Ethyl Acetate (good solvent) and slowly titrating in n-Heptane (anti-solvent) will force the compound out of solution by drastically lowering the dielectric constant of the medium and starving the secondary amine of hydrogen-bond acceptors, thereby driving crystal nucleation.
References
-
Weston, C. J., et al. "Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model." National Center for Biotechnology Information (PMC). URL:[Link](Note: URL represents the general PMC repository for the cited kinase inhibitor study)
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." Hansen Solubility Official Site. URL: [Link]
-
Shakeel, F., et al. "Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures." National Center for Biotechnology Information (PMC). URL:[Link]
-
United States Pharmacopeia (USP). "General Chapter <1236> Solubility Measurements." USP-NF. URL: [Link]
Electronic Properties and UV-Vis Absorption of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine: A Comprehensive Technical Guide
Executive Summary
In contemporary drug discovery and coordination chemistry, highly functionalized pyridine derivatives serve as critical building blocks. 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a sophisticated bifunctional molecule characterized by a rigid, electron-deficient 2,6-dibromopyridin-4-amine core and a flexible, electron-rich 2-(pyridin-2-yl)ethyl pendant arm.
This structural dichotomy makes it a highly versatile intermediate. In medicinal chemistry, the dibrominated core provides orthogonal handles for transition-metal-catalyzed cross-coupling, facilitating the synthesis of complex kinase inhibitors targeting Syk, JAK, and IRAK4 pathways [1][2]. In physical chemistry, the molecule presents a fascinating case study of a decoupled multichromophoric system. This guide provides an in-depth analysis of its electronic architecture, photophysical properties, and the rigorous experimental methodologies required for its UV-Vis spectroscopic characterization.
Structural and Electronic Architecture
To understand the UV-Vis absorption profile of this molecule, we must deconstruct its electronic architecture into two distinct domains, separated by an aliphatic spacer.
The "Push-Pull" Core: 2,6-Dibromopyridin-4-amine
The central moiety is a classic "push-pull" chromophore. The two bromine atoms at the 2- and 6-positions exert a strong inductive electron-withdrawing effect ( −I ), significantly lowering the energy of the pyridine ring's Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the secondary amine at the 4-position acts as a resonance electron donor ( +M ), elevating the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic gradient facilitates a localized Intramolecular Charge Transfer (ICT) upon photoexcitation [3].
The Pendant Arm: Electronic Decoupling
The 2-(pyridin-2-yl)ethyl group is attached to the central amine. Crucially, the ethylene bridge ( −CH2−CH2− ) breaks the π -conjugation between the central brominated pyridine and the pendant pyridine ring.
-
Causality in Design: Because the π -systems are decoupled, the ground-state electronic properties of the two rings do not merge into a single extended conjugated system. Instead, the overall UV-Vis spectrum is largely a linear superposition of the two isolated chromophores, perturbed only by potential spatial folding (e.g., intramolecular π−π stacking or hydrogen bonding in non-polar solvents).
Fig 1: Electronic transitions and Intramolecular Charge Transfer (ICT) pathways.
UV-Vis Absorption Characteristics
The UV-Vis absorption spectrum of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is defined by three primary transition bands.
Band Assignments
-
High-Energy Band ( λmax≈240−260 nm): This region is dominated by the allowed π→π∗ transitions of both the brominated pyridine core and the pendant 2-alkylpyridine ring. Due to the heavy-atom effect of the bromines, the core's transition may exhibit slight broadening and a hyperchromic effect.
-
Low-Energy Band ( λmax≈300−330 nm): This band arises from the n→π∗ transition of the amine nitrogen lone pair conjugating into the electron-deficient bromopyridine ring, possessing significant ICT character.
Solvatochromism
Because the ICT state involves a separation of charge (creating a larger dipole moment in the excited state than in the ground state), the molecule exhibits positive solvatochromism.
-
Mechanistic Insight: In highly polar solvents (e.g., methanol, acetonitrile), the polar excited state is preferentially stabilized via dipole-dipole interactions, lowering the S1 energy level and causing a bathochromic (red) shift of the 300-330 nm band compared to non-polar solvents (e.g., cyclohexane).
Table 1: Predicted Photophysical Properties by Chromophore Domain
| Chromophore Domain | Primary Transition | Approx. λmax (nm) | Molar Absorptivity ( ϵ ) | Solvent Sensitivity |
| 2-Alkylpyridine Pendant | π→π∗ | 255 - 265 | High ( >104 M−1cm−1 ) | Low |
| Dibromopyridine Core | π→π∗ | 240 - 250 | High ( >104 M−1cm−1 ) | Low |
| Core + Amine (Push-Pull) | n→π∗ / ICT | 300 - 330 | Moderate ( ∼5×103 ) | High (Bathochromic in polar) |
Experimental Methodologies: Self-Validating Protocols
To accurately characterize the electronic properties of this compound, researchers must employ rigorous, self-validating spectroscopic workflows. The following protocol ensures data integrity by actively preventing common artifacts such as aggregation and solvent interference.
Protocol: High-Fidelity UV-Vis Characterization
Objective: To determine the intrinsic molar absorptivity ( ϵ ) and probe the solvatochromic ICT band without interference from intermolecular π−π stacking.
Step 1: Solvent Selection and Preparation
-
Action: Select a polarity gradient of spectroscopic-grade solvents (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Methanol).
-
Causality: A gradient is required to plot the Lippert-Mataga equation and quantify the change in dipole moment upon excitation. Spectroscopic-grade solvents prevent spurious UV cut-off interference.
Step 2: Stock Solution and Serial Dilution
-
Action: Prepare a 1.0×10−3 M stock solution. Perform serial dilutions to create a working range of 1.0×10−6 M to 5.0×10−5 M.
-
Causality: High concentrations of heavy-halogenated planar molecules often lead to excimer formation or ground-state aggregation, which artificially broadens absorption bands. Dilute solutions ensure the molecules behave as isolated monomers.
Step 3: Baseline Correction
-
Action: Fill both the reference and sample quartz cuvettes (10 mm path length) with the pure solvent. Run a baseline scan from 200 nm to 600 nm.
-
Causality: This step mathematically subtracts the solvent's intrinsic absorbance and the quartz cuvette's reflection/scattering, ensuring the resulting data reflects only the analyte.
Step 4: Measurement and Beer-Lambert Validation
-
Action: Measure the absorbance of the serial dilutions. Plot Absorbance vs. Concentration for the λmax peaks.
-
Causality: This is the self-validating step . The data must yield a linear regression with an R2>0.99 . Any deviation from linearity indicates instrument detector saturation (if Abs >2.0 ) or molecular aggregation, invalidating the run.
Fig 2: Self-validating experimental workflow for UV-Vis spectroscopic characterization.
Computational Correlation (TD-DFT)
Experimental UV-Vis data should be cross-validated using Time-Dependent Density Functional Theory (TD-DFT).
-
Functional Selection Causality: Standard functionals (like B3LYP) notoriously underestimate the excitation energies of charge-transfer states, leading to artificially red-shifted predictions. Therefore, range-separated hybrid functionals like CAM-B3LYP or ω B97XD must be used. These functionals correctly model the long-range electron correlation required for the push-pull ICT state across the dibromopyridine core.
Table 2: Recommended Computational Parameters for Electronic Validation
| Parameter | Recommended Method | Justification (Causality) |
| Geometry Optimization | B3LYP/6-311+G(d,p) | Provides accurate ground-state geometries for halogenated heterocycles. |
| Excited State (TD-DFT) | CAM-B3LYP | Range-separated functional prevents underestimation of ICT transition energies. |
| Solvation Model | IEF-PCM | Implicitly models solvent dielectric to match experimental solvatochromism. |
| Heavy Atom Treatment | LANL2DZ (for Br) | Effective Core Potentials (ECPs) account for relativistic effects of heavy halogens. |
References
- European Patent Office. (2010). Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors (EP 2441755 A1). Demonstrates the use of 2,6-dibromopyridin-4-amine derivatives in the synthesis of kinase inhibitors targeting autoimmune and allergic disorders.
- World Intellectual Property Organization. (2016). Irak4 inhibiting agents (WO2016011390A1). Details the coupling of 2,6-dibromopyridin-4-amine cores in the development of IRAK4 inhibitors for innate immunity modulation.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14091041, 2,6-Dibromopyridin-4-amine. Provides foundational structural and computed chemical properties of the core moiety. Available at:[Link]
Toxicity and safety data sheet for 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Title: Predictive Toxicology and Safety Handling Guidelines for 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine in Preclinical Drug Development
Executive Summary & Structural Rationale
In modern drug discovery, the synthesis of novel bidentate ligands and kinase inhibitor scaffolds often relies on highly functionalized pyridine intermediates. 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a complex secondary amine characterized by a 2,6-dibromopyridine core linked via an ethylamine bridge to a secondary pyridine ring.
Because this is a specialized, novel intermediate, empirical Safety Data Sheet (SDS) information is not natively available in standard chemical inventories. As a Senior Application Scientist, I approach this molecule using rigorous predictive toxicology (read-across methodology) based on its constituent moieties: 2,6-dibromopyridin-4-amine [1] and 2-(2-aminoethyl)pyridine [2].
The structural alerts are twofold:
-
Nucleophilic Aromatic Substitution (SNAr) Liability: The electron-deficient 2,6-dibromopyridine ring is highly susceptible to nucleophilic attack. In biological systems, this presents a risk of covalent binding to cysteine-rich proteins or glutathione depletion, driving potential hepatotoxicity and skin sensitization.
-
Receptor Promiscuity & Basicity: The 2-(2-aminoethyl)pyridine side chain is a known histamine H1 receptor agonist analog[2]. Furthermore, the basicity of the secondary amine bridge promotes lysosomal trapping, necessitating specific in vitro assays to rule out phospholipidosis.
Predicted Safety Data Sheet (SDS) Core Elements
Based on the structural profiling of its analogs[1][2], the following Globally Harmonized System (GHS) classifications and handling protocols must be adopted until empirical data overrides them.
GHS Hazard Identification
-
Acute Toxicity (Oral) - Category 4: Harmful if swallowed (H302).
-
Skin Corrosion/Irritation - Category 2: Causes skin irritation (H315).
-
Serious Eye Damage/Eye Irritation - Category 1: Causes serious eye damage (H318). The high localized basicity of the pyridine nitrogens and the secondary amine can cause irreversible corneal damage.
-
Specific Target Organ Toxicity (Single Exposure) - Category 3: May cause respiratory irritation (H335).
Handling, Storage, and Exposure Controls
-
Storage: The compound is air-sensitive and prone to oxidative degradation at the secondary amine. Store at 4°C under an inert atmosphere (Argon or Nitrogen) in the dark[3].
-
Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of reactive dust.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for synthesis), splash-proof chemical goggles, and a fitted respirator (N95/P100) if aerosolization is possible.
Quantitative Toxicological Predictions
| Toxicological Endpoint | Predicted Value / Category | Analog Basis (PubChem CIDs) | Mechanistic Justification |
| Oral LD50 (Rat) | ~300 - 500 mg/kg | CID 14091041, CID 75919 | Halogenated pyridines exhibit moderate acute toxicity due to rapid systemic absorption and hepatic metabolism. |
| Mutagenicity | Suspected Positive (Requires Testing) | CID 14091041 | Aryl halides can undergo CYP450-mediated epoxidation, forming DNA-reactive intermediates. |
| Cytotoxicity (IC50) | ~25 - 50 µg/mL | CID 75919 | Lipophilic basic amines accumulate in lysosomes, disrupting cellular metabolic activity. |
Empirical Toxicity Evaluation Protocols
To transition this compound from predicted safety to empirical validation, a self-validating testing cascade is required. Do not rely solely on standard MTT assays; the specific chemical properties of this molecule dictate the choice of assays.
Protocol A: Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
Rationale: The presence of two bromine atoms on a heteroaromatic ring presents a severe risk for point mutations via DNA alkylation or intercalation. The Ames test evaluates this liability[4].
Step-by-Step Methodology:
-
Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth[4][5]. Causality: TA98 detects frameshift mutations (relevant for planar pyridine rings), while TA100 detects base-pair substitutions (relevant for halogenated reactive sites).
-
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) rat liver S9 fraction induced by Aroclor 1254. Causality: The pyridine ring requires CYP450 oxidation to form potentially reactive epoxides or N-oxides; testing without S9 will yield false negatives.
-
Dose Range Finding: Dissolve the compound in DMSO. Prepare serial dilutions ranging from 5 µ g/plate to 5,000 µ g/plate .
-
Pre-incubation: Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow the lipophilic compound to penetrate the bacterial cell wall.
-
Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex, and pour onto minimal agar plates. Incubate at 37°C for 48-72 hours.
-
Self-Validation Check: The assay is only valid if concurrent positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for TA100 -S9) exhibit at least a 3-fold increase in revertant colonies compared to the DMSO vehicle control.
Protocol B: Neutral Red Uptake (NRU) Cytotoxicity Assay - OECD Guideline 129
Rationale: Because 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a lipophilic base, it will undergo lysosomal trapping. Standard mitochondrial assays (MTT) may underestimate toxicity. The NRU assay specifically quantifies lysosomal membrane integrity[6][7].
Step-by-Step Methodology:
-
Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells at a density of 1 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Exposure: Aspirate the media. Apply the test compound dissolved in DMEM (max 0.5% DMSO final concentration) at concentrations ranging from 1 µg/mL to 200 µg/mL. Include a vehicle control (0.5% DMSO) and a positive control (Sodium Dodecyl Sulfate, SDS, at 100 µg/mL)[7].
-
Incubation: Expose the cells for 48 hours.
-
Neutral Red Incubation: Remove the test media, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours. Causality: Viable cells will actively transport the dye into their lysosomes. If the compound has caused lysosomal damage via basic trapping, dye uptake will plummet.
-
Extraction & Quantification: Wash the cells with PBS. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the dye. Shake for 10 minutes.
-
Readout: Measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Safety Evaluation Workflow
To ensure a systematic approach to handling and classifying this novel intermediate, follow the logical workflow outlined below.
Figure 1: High-throughput safety evaluation workflow for halogenated pyridine derivatives.
References
-
Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) . Tox Lab. Available at:[Link][4]
-
Antifungal and Cytocompatible Properties of Juglans regia Extract for Dental Applications (OECD Guideline 129) . MDPI. Available at:[Link][6]
-
2-Pyridineethanamine | CID 75919 . PubChem, National Library of Medicine. Available at:[Link][2]
-
2,6-Dibromopyridin-4-amine | CID 14091041 . PubChem, National Library of Medicine. Available at:[Link][1]
-
3D Poly(Lactic Acid) Scaffolds Promote Different Behaviors on Endothelial Progenitors (Direct Contact & NRU Assays) . PMC, National Institutes of Health. Available at:[Link][7]
-
The Ames MPF™ PENTA I Assay . Aniara. Available at:[Link][5]
Sources
- 1. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Aminoethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 5. aniara.com [aniara.com]
- 6. Antifungal and Cytocompatible Properties of Juglans regia Extract for Dental Applications: A Novel Approach Against Oral Candida Infections | MDPI [mdpi.com]
- 7. 3D Poly(Lactic Acid) Scaffolds Promote Different Behaviors on Endothelial Progenitors and Adipose-Derived Stromal Cells in Comparison With Standard 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Synthesis Protocol: 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. The narrative is designed to offer not just a procedural guide but also a deeper understanding of the reaction's principles, grounded in established chemical literature.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a foundational structural motif in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system.[2] Specifically, 2,6-disubstituted pyridines serve as critical intermediates in the synthesis of complex molecular architectures.[1][2] The ability to selectively functionalize the pyridine ring is therefore paramount for the efficient design and discovery of novel compounds.[3] This guide details a robust protocol for the synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, a valuable building block for further chemical elaboration.
Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective for halopyridines, particularly when leaving groups are located at the 2-, 4-, or 6-positions.[4]
Causality of Reactivity: The core principle behind this reaction's feasibility is the electronic nature of the pyridine ring. The ring nitrogen is strongly electron-withdrawing, which significantly lowers the electron density at the C4 position. This effect, compounded by the inductive electron-withdrawing properties of the two bromine atoms at C2 and C6, renders the C4 carbon highly electrophilic and susceptible to nucleophilic attack.[1][5]
The reaction follows a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The primary amine of 2-(pyridin-2-yl)ethylamine acts as the nucleophile, attacking the electron-deficient C4 carbon of 2,6-dibromo-4-chloropyridine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is effectively stabilized through resonance, with delocalization onto the electronegative pyridine nitrogen atom.[4] This stabilization is the key factor that favors substitution at the 4-position over other locations.[4] The subsequent rearomatization of the ring through the expulsion of the chloride leaving group is rapid and yields the final product.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier Example | Notes |
| 2,6-Dibromo-4-chloropyridine | C₅H₂Br₂ClN | 271.34 | Sigma-Aldrich | Warning: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
| 2-(2-Aminoethyl)pyridine | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich | Corrosive. Handle with care. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Sigma-Aldrich | Strong, non-nucleophilic base.[3] Handle in an inert atmosphere. |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | Sigma-Aldrich | Use a dry, degassed solvent.[3] High-impact solvent, handle in a fume hood.[7] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific | For drying organic layers. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | Cambridge Isotope Labs | For NMR analysis. |
Equipment
-
Oven-dried Schlenk flask or three-neck round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)[5]
-
Heating mantle with temperature controller
-
Standard laboratory glassware (syringes, needles, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system with silica gel
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Detailed Step-by-Step Synthesis Protocol
This protocol outlines the synthesis on a 1.0 mmol scale.
Diagram: Synthetic Workflow
Caption: Experimental workflow for the synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
Procedure:
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromo-4-chloropyridine (271 mg, 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).
-
Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 15 minutes. A robust inert atmosphere is crucial as oxygen can interfere with similar coupling reactions.[5]
-
Under a positive pressure of argon, add 10 mL of anhydrous, degassed 1,4-dioxane via syringe. Stir the suspension for 5 minutes.
-
-
Reagent Addition and Reaction:
-
Slowly add 2-(2-aminoethyl)pyridine (134 mg, 1.1 mmol, 1.1 equiv) to the stirring suspension via syringe.
-
Place the flask in a pre-heated heating mantle and heat the reaction mixture to 90-100 °C.
-
Maintain vigorous stirring under the inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the reaction progress periodically by TLC, typically every 1-2 hours.[3] Use a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate) and visualize under UV light. The reaction is complete upon the disappearance of the starting 2,6-dibromo-4-chloropyridine spot. The reaction time is typically 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Carefully quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.[4]
-
Elute with a gradient of hexanes and ethyl acetate to isolate the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine as a solid.
-
Trustworthiness: A Self-Validating System
The integrity of this synthesis is confirmed through rigorous characterization of the final product.
Diagram: Reaction Scheme
Caption: SNAr reaction for the synthesis of the target compound.
Characterization Methods:
-
¹H and ¹³C NMR Spectroscopy: The structural identity of the product should be confirmed by NMR. The ¹H NMR spectrum is expected to show characteristic signals for the protons on both pyridine rings and the ethyl linker. The symmetry of the 2,6-dibromopyridin-4-amine core should be evident in the spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, matching the expected formula C₁₂H₁₀Br₂N₄. The isotopic pattern for two bromine atoms will be a key diagnostic feature.
-
Purity Analysis: The purity of the final compound can be assessed by the absence of impurity peaks in the NMR spectra and by a single spot on TLC in multiple eluent systems.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. BenchChem Technical Support.
- ECHEMI. (n.d.). Reaction of 2,6-dibromopyridine. ECHEMI.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine. BenchChem Technical Support.
- Lu, C. C., et al. (2025).
- Lu, C. C., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
- BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6. BenchChem Technical Support.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Support.
- Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry.
- BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. BenchChem Technical Support.
- Al-Suaily, K., et al. (n.d.).
- González-Campo, A., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE.
- Lu, C. C., et al. (2025).
- Johnson, C. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- Shishoo, C. J., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-chloropyridine. Sigma-Aldrich.
- den Hertog, H. J., & Jouwersma, C. (n.d.). The reaction of 4-chloropyridine with some amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Dibromo-4-chloropyridine | 1196156-59-8 [sigmaaldrich.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Executive Summary
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors targeting Spleen Tyrosine Kinase (Syk) and Calmodulin-Dependent Kinases (CaMK1D)[1][2]. The compound 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine presents a unique synthetic challenge. It features two reactive carbon-bromine bonds capable of Suzuki-Miyaura cross-coupling, alongside an electron-donating 4-amino group and a strongly chelating 2-(pyridin-2-yl)ethyl tail.
This application note provides a comprehensive, self-validating protocol for achieving strict chemoselectivity—allowing researchers to deliberately drive the reaction toward either mono-arylation or di-arylation.
Mechanistic Rationale & Catalyst Selection
To design a successful cross-coupling protocol for this specific substrate, one must understand the causality behind the chemical interactions:
-
Electronic Deactivation : The electron-donating nature of the 4-amino group increases the electron density of the central pyridine ring. This inherently slows down the oxidative addition of Palladium into the C-Br bond compared to unfunctionalized 2,6-dibromopyridine[3].
-
Catalyst Sequestration (The Chelation Effect) : The N-[2-(pyridin-2-yl)ethyl] moiety acts as a potent bidentate chelator. If standard monodentate ligands (e.g., PPh 3 ) are used at low concentrations, the substrate can displace the ligand and sequester the Palladium(II) intermediate, leading to catalyst deactivation and the precipitation of palladium black.
-
Ligand Causality : To overcome substrate chelation, a pre-catalyst with a robust, strongly coordinating bidentate ligand—such as PdCl 2 (dppf) —is required[1]. The large bite angle of dppf ensures the palladium remains bound to the catalytic cycle rather than the substrate's pyridine tail.
-
Biphasic Solvent Dynamics : A 1,4-dioxane/water (3:1) solvent system is utilized. Dioxane ensures complete dissolution of the lipophilic dibromopyridine, while water solvates the inorganic base (e.g., Na 2 CO 3 ), facilitating the formation of the critical hydroxyboronate intermediate required for transmetalation[1][3].
Figure 1: Catalytic cycle detailing the divergence between mono- and di-arylation pathways.
Data Presentation: Comparative Reaction Conditions
Achieving regiocontrol requires strict modulation of stoichiometry, temperature, and base strength. The table below summarizes the causal parameters required to isolate the desired product.
| Parameter | Protocol A: Mono-Arylation | Protocol B: Di-Arylation | Mechanistic Rationale |
| Boronic Acid | 1.05 Equivalents | 2.5 - 3.0 Equivalents | Strict stoichiometric limitation prevents the second transmetalation event. |
| Catalyst | PdCl 2 (dppf) (5-10 mol%) | Pd(PPh 3 ) 4 (10 mol%) | dppf resists substrate chelation; Pd(PPh 3 ) 4 is robust enough for forcing double-coupling[1][3]. |
| Base | Na 2 CO 3 (2.0 Equivalents) | K 3 PO 4 (3.0 Equivalents) | A milder base limits reactivity; a stronger base accelerates the demanding second coupling cycle. |
| Solvent System | 1,4-Dioxane / H 2 O (3:1) | 1,4-Dioxane / H 2 O (3:1) | Biphasic conditions are mandatory for optimal transmetalation kinetics. |
| Temperature | 80 °C | 100 °C | Lower thermal energy prevents the oxidative addition into the second, more sterically hindered C-Br bond. |
Experimental Protocols
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol A: Selective Mono-Arylation
Objective: Synthesize 2-aryl-6-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (1.0 equiv) and the desired arylboronic acid (1.05 equiv).
-
Catalyst & Base Addition : Add PdCl 2 (dppf) (0.05 equiv) and Na 2 CO 3 (2.0 equiv)[1].
-
Solvent Degassing : Add a 3:1 mixture of 1,4-dioxane and deionized water (approx. 10 mL per mmol of substrate). Purge the biphasic mixture with ultra-pure Nitrogen or Argon gas for 15 minutes by subsurface sparging. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Thermal Cycling : Seal the flask and heat the mixture to 80 °C in a pre-equilibrated oil bath. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic layers. React for 4–6 hours.
-
Quench & Workup : Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Complete Di-Arylation
Objective: Synthesize 2,6-diaryl-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
-
Preparation : Combine the dibromo substrate (1.0 equiv) and the arylboronic acid (2.5 - 3.0 equiv) in a reaction vial.
-
Catalyst & Base Addition : Add Pd(PPh 3 ) 4 (0.10 equiv) and K 3 PO 4 (3.0 equiv)[3].
-
Reaction Execution : Suspend in degassed 1,4-dioxane/water (3:1). Heat the sealed reaction to 100 °C for 16–24 hours. The elevated temperature and excess reagents are causally required to force the second, sterically hindered oxidative addition.
-
Workup : Follow the same extraction procedure as Protocol A.
Self-Validating Systems & Troubleshooting
A robust protocol must be self-validating. To ensure the integrity of the chemoselective coupling before committing to column chromatography, utilize Isotopic Signature Tracking via LC-MS :
-
Starting Material Validation : The unreacted 2,6-dibromo compound will exhibit a distinct 1:2:1 isotopic cluster in the mass spectrum, corresponding to the natural abundance of 79 Br and 81 Br isotopes.
-
Mono-Arylation Validation : If Protocol A is successful, the LC-MS peak corresponding to the product mass will display a strict 1:1 isotopic doublet (M / M+2). If you observe a 1:2:1 cluster, the reaction has not initiated; if you observe a monoisotopic peak, over-coupling has occurred.
-
Di-Arylation Validation : Complete conversion in Protocol B is confirmed by the total disappearance of the bromine isotopic signature, resulting in a singular monoisotopic mass peak (M + ).
If catalyst blacking (precipitation of Pd 0 ) is observed within the first 30 minutes, it indicates that the 2-(pyridin-2-yl)ethyl tail is outcompeting the phosphine ligand. Corrective Action : Increase the mol% of the bidentate dppf ligand or switch to a more sterically demanding Buchwald-type ligand (e.g., SPhos)[3].
References
-
Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model Source: Journal of Medicinal Chemistry - ACS Publications URL: 1
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine Source: Benchchem Technical Support URL: 3
-
Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors Source: European Patent Office - EP 2441755 A1 URL: 2
Sources
Application Note: Scale-Up Synthesis and Purification of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Scalable Protocol
Executive Summary & Strategic Rationale
The compound 2,6-dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a highly functionalized, trisubstituted pyridine building block. Its structural motif—featuring two reactive bromine handles at the 2,6-positions and a functionalized secondary amine at the 4-position—makes it a critical intermediate in the synthesis of kinase inhibitors [1], metal-chelating terpyridine ligands [2], and advanced agrochemicals.
The primary synthetic challenge in manufacturing this molecule is achieving strict regioselectivity . Direct nucleophilic aromatic substitution (SNAr) of 2,4,6-tribromopyridine with 2-(pyridin-2-yl)ethan-1-amine typically yields a thermodynamically driven, inseparable mixture of 2-amino and 4-amino regioisomers (often in 1:1 to 1:3 ratios)[3]. To circumvent this, our protocol leverages an N-oxide activation and nitration strategy . By oxidizing the pyridine ring, electrophilic nitration is directed exclusively to the 4-position. The resulting nitro group acts as a superior leaving group, enabling 100% regioselective SNAr displacement by the amine under mild conditions [4].
Mechanistic Pathway & Regioselectivity Logic
The causality behind this route lies in the electronic manipulation of the pyridine core. The N-oxide oxygen donates electron density via resonance, activating the 2, 4, and 6 positions. Because the 2 and 6 positions are sterically blocked and deactivated by bromine atoms, nitration occurs exclusively at C4. During the subsequent SNAr step, the 4-nitro group is displaced rather than the bromines because the formation of the Meisenheimer complex at the nitro-bearing carbon is highly stabilized, and nitrite is an exceptional leaving group in N-oxide systems.
Figure 1: Decision tree illustrating the strategic advantage of the N-oxide activation route over direct SNAr.
Process Chemistry & Optimization Data
To ensure the protocol is scalable and economically viable, the SNAr and deoxygenation steps were rigorously optimized.
Optimization of SNAr Displacement (Nitro Displacement)
The high reactivity of the 4-nitro group in the N-oxide system allows the reaction to proceed rapidly. Elevated temperatures in polar aprotic solvents (like DMF) led to degradation and lower yields, whereas running the reaction at room temperature in THF provided near-quantitative conversion.
Table 1: SNAr Condition Optimization (100 mmol scale)
| Solvent | Base | Temperature | Time | Yield (%) | Purity (HPLC) |
| Ethanol | K₂CO₃ | 80 °C (Reflux) | 12 h | 65% | 82.1% |
| DMF | DIPEA | 60 °C | 6 h | 78% | 88.4% |
| THF | DIPEA | 25 °C (RT) | 4 h | 94% | >99.0% |
Optimization of N-Oxide Deoxygenation
Reducing the N-oxide back to the free pyridine without cleaving the sensitive carbon-bromine bonds is critical. Catalytic hydrogenation is strictly contraindicated due to rapid hydrodebromination.
Table 2: Deoxygenation Reagent Comparison
| Reagent | Solvent | Temperature | Result / Yield | Causality / Observation |
| H₂, Pd/C | MeOH | 25 °C | 0% (Target) | Complete debromination occurred. |
| Fe powder, AcOH | AcOH/H₂O | 80 °C | 74% | Sluggish filtration; iron salt emulsions complicate scale-up. |
| PCl₃ | CHCl₃ | 60 °C | 89% | Clean, homogeneous reduction; easy basic workup. |
Synthetic Workflow & Step-by-Step Protocols
Figure 2: Complete synthetic workflow from 2,6-dibromopyridine to the target molecule.
Phase 1: Preparation of 2,6-Dibromo-4-nitropyridine 1-oxide (Intermediate 2)
(Note: This intermediate can be synthesized from 2,6-dibromopyridine via H₂O₂/TFA oxidation followed by HNO₃/H₂SO₄ nitration [1]. For this protocol, we begin the detailed scale-up from Intermediate 2, which is also commercially available).
Phase 2: SNAr Coupling (Synthesis of Intermediate 3)
Objective: Displace the 4-nitro group with 2-(pyridin-2-yl)ethan-1-amine.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charge: Add 2,6-dibromo-4-nitropyridine 1-oxide (298 g, 1.0 mol) and anhydrous THF (2.5 L). Stir at 200 rpm to form a pale yellow suspension.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (260 mL, 1.5 mol) in one portion.
-
Amine Addition: Dissolve 2-(pyridin-2-yl)ethan-1-amine (134 g, 1.1 mol) in THF (500 mL). Add this solution dropwise to the reactor over 45 minutes.
-
Causality: Dropwise addition prevents localized exotherms and minimizes any potential bis-substitution or dimerization.
-
-
In-Process Control (IPC): Stir the reaction at 25 °C for 4 hours. Monitor via HPLC (C18 column, MeCN/H₂O + 0.1% TFA). The reaction is deemed self-validated when the peak for the starting material (<2.0%) is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure (40 °C, 50 mbar) to remove THF. Partition the resulting crude residue between Dichloromethane (DCM, 3 L) and saturated aqueous NaHCO₃ (1.5 L).
-
Phase Separation: Extract the aqueous layer with DCM (1 L). Combine organic layers, wash with brine (1 L), dry over anhydrous Na₂SO₄, and concentrate to yield 2,6-dibromo-4-((2-(pyridin-2-yl)ethyl)amino)pyridine 1-oxide as a yellow solid. (Expected yield: 350 g, 94%).
Phase 3: Deoxygenation (Synthesis of Final Product)
Objective: Reduce the N-oxide to the free pyridine using Phosphorus Trichloride (PCl₃).
-
Reactor Setup: Equip a 5 L jacketed reactor with a reflux condenser, dropping funnel, and a scrubber system (NaOH solution) to neutralize HCl gas.
-
Charge: Dissolve Intermediate 3 (350 g, 0.94 mol) in anhydrous Chloroform (CHCl₃, 2.5 L) under nitrogen.
-
Reduction: Cool the solution to 0 °C. Cautiously add PCl₃ (164 mL, 1.88 mol, 2.0 eq) dropwise over 1 hour.
-
Causality: PCl₃ reacts vigorously with trace moisture. The 0 °C addition controls the initial exothermic complexation.
-
-
Heating: Gradually warm the mixture to 60 °C and stir for 6 hours.
-
IPC: Monitor by TLC (DCM:MeOH 9:1) or HPLC until the N-oxide is fully consumed.
-
Quenching (Critical Safety Step): Cool the reactor to 0 °C. Slowly quench the reaction by adding ice-cold water (1 L), followed by the careful addition of 20% aqueous NaOH until the pH reaches 9-10.
-
Causality: PCl₃ hydrolyzes to phosphorous acid and HCl. Strict pH control ensures the target amine is fully deprotonated and partitions into the organic phase.
-
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with CHCl₃ (2 x 500 mL). Combine the organic layers, dry over MgSO₄, and concentrate.
-
Crystallization: To prevent oiling-out—a common issue with functionalized pyridines—dissolve the crude product in minimal hot Ethyl Acetate (approx. 600 mL) and slowly add n-Heptane (approx. 1.2 L) until the cloud point is reached. Allow to cool slowly to room temperature, then to 4 °C. Filter the resulting off-white crystals and dry in a vacuum oven at 45 °C for 12 hours.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final API intermediate:
-
HPLC Purity: >99.0% (UV detection at 254 nm).
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ m/z for C₁₂H₁₁Br₂N₃ = 355.9 / 357.9 / 359.9 (characteristic 1:2:1 isotopic pattern for two bromine atoms).
-
¹H NMR (400 MHz, CDCl₃): The disappearance of the N-oxide downfield shift and the presence of a sharp singlet integrating to 2H at ~6.6 ppm confirms the symmetrical 3,5-protons on the dibromopyridine ring. The ethylene linker appears as two distinct triplets integrating to 2H each.
References
-
The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Organic Process Research & Development, ACS Publications. This paper details the scalable N-oxide activation and nitration strategies for 2,4,6-trisubstituted pyridines.[Link]
-
An Efficient, Easy Route for the Synthesis of 2,2′:6′,2′′-Terpyridine 1′-Oxides. ResearchGate (Journal Publication). Discusses the specific reactivity of 4-nitro-2,6-dibromopyridine N-oxide and its utility in cross-coupling and SNAr reactions.[Link]
-
Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model. Journal of Medicinal Chemistry, ACS Publications. Demonstrates the use of 2,6-dibromopyridin-4-amine derivatives in advanced drug discovery workflows.[Link]
Application Note: Chromatographic Purification of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Introduction & Chemical Profiling
The purification of poly-nitrogenous heterocyclic compounds presents a persistent challenge in synthetic organic chemistry. The target molecule, 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine , is a highly functionalized intermediate frequently encountered in kinase inhibitor discovery and medicinal chemistry[1][2].
Structurally, this molecule possesses three distinct nitrogen centers, each with unique electronic properties:
-
The 2,6-Dibromopyridin-4-amine Core: The electron-withdrawing bromine atoms at the 2 and 6 positions significantly depress the basicity of this pyridine nitrogen.
-
The Secondary Amine: An alkyl-aryl secondary amine that retains moderate basicity and serves as a flexible hydrogen-bond donor/acceptor.
-
The 2-Pyridyl Moiety: A highly basic, unhindered nitrogen atom prone to strong ionic interactions.
The "Tailing" Phenomenon
When subjected to standard normal-phase chromatography on bare silica gel, basic compounds like this target molecule suffer from severe peak tailing, irreversible adsorption, and poor recovery[3][4]. This is caused by secondary electrostatic interactions between the basic nitrogen atoms (specifically the 2-pyridyl and secondary amine groups) and the acidic silanol groups ( −Si−OH , pKa ~4.5–5.0) present on the surface of the silica stationary phase[5].
To achieve high-resolution separation, the chromatographic system must be engineered to disrupt these interactions either through mobile-phase modifiers or stationary-phase functionalization.
Caption: Mechanism of silanol masking by triethylamine to prevent peak tailing of basic amines.
Chromatographic Strategies & Solvent Systems
To successfully purify 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, three distinct chromatographic strategies can be employed depending on the required scale, budget, and purity constraints.
Table 1: Comparison of Solvent Systems and Stationary Phases
| Strategy | Stationary Phase | Solvent System | Additive | Primary Advantage |
| A. Normal Phase (Modified) | Standard Silica Gel (60 Å) | Hexane / Ethyl Acetate | 1–5% Triethylamine (TEA) | Highly cost-effective; utilizes standard lab consumables. |
| B. Amine-Functionalized | NH₂-Silica Gel | Hexane / Ethyl Acetate | None required | Superior baseline resolution; no TEA removal required post-column[6]. |
| C. Reversed-Phase (Prep) | C18 (High pH stable, e.g., XBridge) | Water / Acetonitrile | 0.1% NH₄OH or TEA | Ultra-high purity (>99%); ideal for final API characterization[7]. |
Experimental Workflows & Protocols
Protocol A: Normal-Phase Chromatography with TEA Masking
This method utilizes Triethylamine (TEA) as an ionogenic masking reagent. TEA competitively binds to the acidic silanol sites, effectively "end-capping" them dynamically during the run, allowing the target basic amine to elute with a symmetrical peak shape[5].
Causality & Self-Validation Check: Why pre-equilibrate? If the column is not pre-equilibrated with TEA, the silica will strip the TEA from the solvent front as it travels down the column. The target molecule will then outpace the TEA front, encounter unmasked silanols, and streak irreversibly.
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a solvent mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v) and add 1% to 2% (v/v) Triethylamine (TEA)[3][7].
-
Column Packing: Slurry-pack standard silica gel (230–400 mesh) using the TEA-modified solvent.
-
Pre-Equilibration (Critical Step): Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent to ensure complete saturation of the silanol sites.
-
Sample Loading: Dissolve the crude 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine in a minimal amount of Dichloromethane (DCM). Dry-load the sample onto a small amount of silica gel, evaporate the DCM, and apply the dry powder to the top of the column bed.
-
Elution: Elute the column using a step gradient (e.g., 10% EtOAc to 50% EtOAc in Hexane), maintaining 1% TEA throughout all gradient steps.
-
Post-Processing: Combine the pure fractions. To remove residual TEA, co-evaporate the product with toluene (2-3 times) on a rotary evaporator, followed by high vacuum drying for 12 hours.
Protocol B: Purification via Amine-Functionalized Silica Gel
Amine-functionalized silica (NH₂-silica) features aminopropyl groups covalently bonded to the silica surface. This permanently neutralizes the acidic silanols and provides a mildly basic stationary phase, eliminating the need for noxious additives like TEA[6][8].
Step-by-Step Procedure:
-
TLC Method Development: Spot the crude mixture on an NH₂-functionalized TLC plate. Develop using unmodified Hexane/Ethyl Acetate mixtures (e.g., 80:20 v/v) to find the optimal Rf (~0.25 - 0.35)[3].
-
Column Packing: Slurry-pack the NH₂-silica gel using pure Hexane.
-
Sample Loading: Load the sample as a concentrated solution in DCM directly onto the column head. (Note: Avoid using standard acidic silica for dry-loading in this system).
-
Elution: Run a gradient of Hexane/Ethyl Acetate. The target compound will elute sharply without tailing.
-
Post-Processing: Simply evaporate the solvent. No co-evaporation is necessary, significantly reducing the risk of product degradation or residual solvent contamination.
Protocol C: Reversed-Phase Preparative HPLC
For final purification suitable for biological assays (e.g., kinase inhibition assays), reversed-phase chromatography is recommended[1].
Step-by-Step Procedure:
-
Column Selection: Select a high-pH stable C18 column (e.g., Waters XBridge) to withstand basic mobile phases.
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water containing 0.1% NH₄OH (Ammonium Hydroxide) or 0.1% TEA to suppress amine ionization[9].
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes. The high pH ensures the secondary amine remains deprotonated, increasing its hydrophobicity and improving peak symmetry.
Decision Matrix Visualization
Caption: Decision matrix and workflow for selecting chromatography systems for basic poly-nitrogenous compounds.
References
-
Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Amine-functionalized silica prepacked columns Material Harvest / Luknova URL:[Link]
-
Critical Evaluation of Chromatography Methods – HPLC Element Lab Solutions URL:[Link]
-
Simultaneous Quantitation of Cationic Disinfectants by High-Performance Liquid Chromatography on a Silica Gel Column Using Aqueous Mobile Phases Journal of Food and Drug Analysis URL:[Link]
-
Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization MDPI URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. materialharvest.com [materialharvest.com]
- 7. Triethylamine BioUltra, = 99.5 GC 121-44-8 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. lawdata.com.tw [lawdata.com.tw]
Application Notes and Protocols for the Synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine: A Versatile Intermediate for Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged structure in the design of therapeutic agents. Specifically, substituted aminopyridines serve as critical building blocks for a multitude of drug candidates, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[3][4][5]
This application note provides a comprehensive guide to the synthesis and potential applications of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine , a highly functionalized intermediate poised for elaboration into diverse molecular architectures. The presence of two bromine atoms at the 2 and 6 positions offers strategic handles for subsequent cross-coupling reactions, while the N-substituted amino group at the 4-position provides a vector for modulating physicochemical properties and exploring structure-activity relationships (SAR). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for leveraging this intermediate in pharmaceutical synthesis.
Synthetic Strategy: A Multi-Step Approach to a Highly Functionalized Intermediate
The synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is best approached through a multi-step sequence, commencing with the commercially available 2,6-dibromopyridine. The overall strategy involves the introduction of an amino functionality at the 4-position, followed by the installation of the 2-(pyridin-2-yl)ethyl side chain.
The proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
Part 1: Synthesis of the Key Intermediate: 2,6-Dibromo-4-aminopyridine
This section details the three-step synthesis of 2,6-dibromo-4-aminopyridine from 2,6-dibromopyridine.
Step 1.1: Oxidation of 2,6-Dibromopyridine to 2,6-Dibromopyridine N-oxide
Rationale: The initial oxidation of the pyridine nitrogen is a crucial activating step. The resulting N-oxide enhances the electron deficiency of the pyridine ring, facilitating electrophilic substitution, specifically nitration at the 4-position. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, add the oxidizing agent (e.g., hydrogen peroxide, 30% aq. solution, 2.0-3.0 eq or m-CPBA, 1.1-1.5 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,6-dibromopyridine N-oxide.
Step 1.2: Nitration of 2,6-Dibromopyridine N-oxide
Rationale: The electron-withdrawing N-oxide group directs the electrophilic nitration to the 4-position. A mixture of concentrated sulfuric acid and fuming nitric acid is typically employed for this transformation. The reaction is highly exothermic and requires careful temperature control.
Protocol:
-
To a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add 2,6-dibromopyridine N-oxide (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as ammonium hydroxide or a concentrated sodium hydroxide solution, while maintaining a low temperature.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2,6-dibromo-4-nitropyridine N-oxide.[6]
Step 1.3: Reduction of 2,6-Dibromo-4-nitropyridine N-oxide to 2,6-Dibromo-4-aminopyridine
Rationale: The final step in the synthesis of the key intermediate involves the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid or stannous chloride in hydrochloric acid.[7] Catalytic hydrogenation over palladium on carbon is also a viable option.
Protocol (using Iron in Acetic Acid):
-
To a suspension of 2,6-dibromo-4-nitropyridine N-oxide (1.0 eq) in glacial acetic acid, add iron powder (3.0-5.0 eq) portion-wise.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color of the starting material.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,6-dibromo-4-aminopyridine.
-
Purify the product by column chromatography on silica gel to obtain the desired intermediate.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |
| 2,6-Dibromopyridine N-oxide | C₅H₃Br₂NO | 252.90 | Solid | 2-8°C, protect from light |
| 2,6-Dibromo-4-nitropyridine N-oxide | C₅H₂Br₂N₂O₃ | 297.89 | Crystalline powder | 2-8°C, under inert gas |
| 2,6-Dibromo-4-aminopyridine | C₅H₄Br₂N₂ | 251.91 | Solid | 2-8°C, protect from light |
Part 2: Synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
This section describes a proposed protocol for the final coupling step to yield the target molecule.
Reductive Amination of 2,6-Dibromo-4-aminopyridine with 2-Pyridylacetaldehyde
Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds.[8] It involves the initial formation of an imine between the primary amine (2,6-dibromo-4-aminopyridine) and an aldehyde (2-pyridylacetaldehyde), followed by in-situ reduction to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation, as it tolerates a wide range of functional groups.[9]
Caption: Simplified mechanism of reductive amination.
Protocol:
-
To a solution of 2,6-dibromo-4-aminopyridine (1.0 eq) and 2-pyridylacetaldehyde (1.1-1.2 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (0.1-0.2 eq) as a catalyst.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the target molecule, 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
Alternative Protocol: N-Alkylation
An alternative approach is the direct N-alkylation of 2,6-dibromo-4-aminopyridine with a suitable 2-(pyridin-2-yl)ethyl halide (e.g., 2-(2-chloroethyl)pyridine or 2-(2-bromoethyl)pyridine) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF.[10][11] This method may require higher temperatures and careful control to avoid over-alkylation.
Part 3: Applications in Pharmaceutical Intermediate Synthesis
Proposed Derivatization for Kinase Inhibitor Scaffolds:
The two bromine atoms on the target molecule are ideal handles for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of a library of compounds for screening against various kinase targets.
Caption: Derivatization strategy for generating kinase inhibitor libraries.
The 2-(pyridin-2-yl)ethylamino moiety at the 4-position can contribute to the solubility and pharmacokinetic profile of the final compounds, and may also engage in additional interactions with the target protein. This makes the title compound a highly attractive starting point for the discovery of novel therapeutics.
Conclusion
This application note provides a detailed, scientifically grounded guide for the synthesis of the versatile pharmaceutical intermediate, 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. By following the outlined multi-step protocol, researchers can efficiently access this highly functionalized building block. The strategic positioning of reactive handles on the pyridine core opens up a vast chemical space for the development of novel drug candidates, particularly in the realm of kinase inhibitors. The provided protocols and mechanistic insights are intended to empower researchers in their drug discovery and development endeavors.
References
- den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 677-688.
- Google Patents. (n.d.). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
- Matyus, P., & Malinowski, Z. (1984). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Polish Journal of Chemistry, 58, 673-676.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Harris, C. S., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 977–982.
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
-
PubChem. (n.d.). 2,6-Dibromo-4-(pyrrolidin-1-ylmethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3133–3146.
- Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2459.
- Shchekotikhin, A. E., & Glukhov, A. S. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
- Jones, C. D. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Bennani, F., et al. (2025). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study.
- El-Faham, A., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(43), 28249-28263.
- Wang, Z., et al. (2021).
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Kumar, A., et al. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(82), 43537-43542.
- Sutton, P. W., et al. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 19(2), 431-435.
- Dragovich, P. S., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 28(1), 187–198.
- Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
- Barbe, S., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 27(S1), 1-10.
- ResearchGate. (n.d.). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions.
- Abdel-Aziz, A. A.-M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Sources
- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-Dibromo-4-nitropyridine | 175422-04-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Welcome to the advanced technical support portal for the synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks, regioselectivity issues, or over-substitution during the nucleophilic aromatic substitution (SNAr) of 2,4,6-tribromopyridine with 2-(pyridin-2-yl)ethanamine.
Below, you will find a diagnostic dashboard, mechanistic troubleshooting FAQs, quantitative data, and a self-validating protocol designed to establish a robust, scalable workflow.
Part 1: Diagnostic Dashboard & Pathway Visualization
Before adjusting your reaction parameters, it is critical to map the chemical logic of the SNAr pathway and the troubleshooting workflow.
Fig 1: Solvent-dependent regioselectivity in the SNAr of 2,4,6-tribromopyridine.
Fig 2: Diagnostic workflow for resolving common synthesis failures based on LC-MS data.
Part 2: Mechanistic Deep-Dive (FAQs)
Q1: Why is my reaction yielding a high percentage of the 2-amino isomer instead of the desired 4-amino product? Causality: 2,4,6-Tribromopyridine is highly electrophilic at all three brominated positions. While the 4-position is para to the pyridine nitrogen (offering the highest theoretical positive charge density), the 2- and 6-positions are also highly activated[1]. The regioselectivity is heavily dictated by the dielectric constant of your solvent. In less polar solvents (like butanol), substitution at the 2- and 6-positions is preponderant[1]. Solution: To drive the reaction toward the 4-position, highly polar solvents (like water or aqueous NMP) must be used. High polarity stabilizes the highly localized C4-Meisenheimer complex, allowing kinetic control to favor the 4-amino substitution[2].
Q2: Should I switch to a Palladium-catalyzed Buchwald-Hartwig coupling to force regioselectivity? Causality: No. Using transition-metal catalysis with 2-(pyridin-2-yl)ethanamine is highly discouraged. The nucleophile contains both a primary aliphatic amine and a pyridine nitrogen separated by a two-carbon linker. This specific structural motif acts as a potent bidentate ligand, readily forming a stable 6-membered chelate ring with transition metals like Palladium. This chelating effect strips the metal of its active phosphine ligands, effectively poisoning the catalyst and stalling the catalytic cycle. A metal-free SNAr under optimized solvent conditions is the scientifically sound approach.
Q3: How do I prevent the formation of 2,4-diamino or 2,4,6-triamino over-substituted byproducts? Causality: Over-amination is a well-documented risk when reacting 2,4,6-tribromopyridine with amines[3]. Upon reaction of 2,4,6-tribromopyridine with amines, the starting material can easily convert into an almost inseparable mixture of 4-amino, 2,4-diamino, and 2,6-diamino products if thermodynamics are not controlled[3]. While the first substitution reduces the overall electrophilicity of the pyridine ring, the remaining bromines remain reactive at elevated temperatures. Solution: Strictly control the stoichiometry to exactly 1.05 equivalents of the amine. Maintain the reaction temperature below 65°C, as higher thermal energy overcomes the activation barrier for the second substitution.
Part 3: Quantitative Data on Solvent Effects
To illustrate the causality of solvent selection on regioselectivity, the following table summarizes the expected outcomes based on the dielectric constant (ε) of the reaction medium.
| Solvent System | Dielectric Constant (ε) | Major Regioisomer | C4 : C2 Ratio | Expected Target Yield |
| 1-Butanol | 17.8 | 2-Amino isomer | 1 : 3 | < 20% |
| Ethanol | 24.5 | Mixture | 1 : 1 | ~ 40% |
| NMP | 32.2 | 4-Amino isomer | 4 : 1 | ~ 60% |
| NMP / Water (9:1 v/v) | ~ 35.0 | 4-Amino isomer | > 8 : 1 | > 75% |
Table 1: Impact of solvent polarity on the regioselective SNAr of 2,4,6-tribromopyridine. High polarity is mandatory for C4 selectivity.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a highly polar solvent system and strict stoichiometric control to maximize the yield of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. Every step includes a validation checkpoint to ensure systemic integrity.
Reagents Required:
-
2,4,6-Tribromopyridine (1.00 eq)
-
2-(pyridin-2-yl)ethanamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.20 eq)
-
N-Methyl-2-pyrrolidone (NMP) / Deionized Water (9:1 v/v)
Step-by-Step Methodology:
-
Preparation & Dissolution: Charge a clean, dry reaction vessel with 2,4,6-tribromopyridine (1.00 eq). Add the NMP/Water (9:1 v/v) solvent mixture to achieve a concentration of 0.2 M. Stir at room temperature.
-
Validation Checkpoint: Ensure complete dissolution. The solution should be completely transparent. Any undissolved bulk solid will react heterogeneously, promoting localized over-substitution.
-
-
Base Addition: Add DIPEA (1.20 eq) to the reaction mixture in one portion.
-
Nucleophile Addition (Critical Step): Cool the reaction vessel to 0°C using an ice bath. Add 2-(pyridin-2-yl)ethanamine (1.05 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition at 0°C prevents localized high concentrations of the amine, which is the primary cause of diamine byproduct formation.
-
-
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60°C. Stir for 12 hours.
-
Validation Checkpoint: The solution will transition from clear to a pale yellow/orange hue, visually indicating the formation of the Meisenheimer intermediate.
-
-
In-Process Control (LC-MS): Sample the reaction at 12 hours.
-
Validation Checkpoint: Perform LC-MS analysis. You must observe the consumption of the starting material and the appearance of the product mass. Crucial Mass Spec Signature: The target molecule ( C12H11Br2N3 ) has a molecular weight of ~357 g/mol . Due to the two bromine atoms, the [M+H]+ peak must present a distinct 1:2:1 isotopic triplet at m/z 356, 358, and 360. If a peak at m/z ~399 appears, over-amination (diamine) has occurred.
-
-
Workup & Isolation: Cool the mixture to room temperature. Quench the reaction by pouring it into 5 volumes of ice-cold deionized water. The target product will precipitate.
-
Purification: Filter the crude solid, wash with cold water (to remove NMP and DIPEA salts), and recrystallize from hot ethanol to separate any residual 2-amino isomer.
Part 5: References
The chemical logic and mechanistic claims in this guide are grounded in the following peer-reviewed literature:
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Thieme Connect. Verify Source[2]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2- and 4-aminopyridines. ResearchGate. Verify Source[1]
-
The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. ACS Publications. Verify Source[3]
Sources
Technical Support Center: Minimizing Debromination of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during the chemical modification of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. Our focus is to provide you with the scientific rationale and actionable protocols to minimize this unwanted side reaction, thereby enhancing the yield and purity of your target compounds.
Understanding the Challenge: The Debromination Side Reaction
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a valuable building block in medicinal chemistry. However, the electron-deficient nature of the dibromopyridine ring makes it susceptible to debromination, a side reaction where one or both bromine atoms are replaced by a hydrogen atom.[1] This process, often referred to as hydrodebromination, leads to the formation of mono-bromo or fully reduced pyridine byproducts, which can complicate purification and significantly lower the yield of the desired product.[1]
This guide will focus primarily on mitigating debromination during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are commonly employed to functionalize this scaffold.
The Mechanism of Debromination
Hydrodebromination in palladium-catalyzed reactions typically involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through various pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols, or even certain amine bases.[2][3] Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the replacement of a bromine atom with hydrogen.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Question 1: I am observing a significant amount of the mono-debrominated byproduct in my Suzuki-Miyaura coupling reaction. What is the most likely cause?
Answer: Significant mono-debromination in Suzuki-Miyaura coupling of 2,6-dibromopyridines often points to several key factors that need to be optimized: the choice of base, the reaction temperature, and the catalyst/ligand system.
-
Base Selection: Strong bases, especially in the presence of protic solvents or impurities, can facilitate the formation of palladium-hydride species that lead to hydrodebromination.[1] Weaker inorganic bases are often preferred to minimize this side reaction.[4][5]
-
Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[1][4] It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Catalyst and Ligand: The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to the debrominated byproduct.[1]
Question 2: How can I systematically troubleshoot the debromination issue in my reaction?
Answer: A systematic approach to troubleshooting is crucial. We recommend the following workflow:
Question 3: Which specific bases and ligands are recommended to minimize debromination?
Answer: The selection of the appropriate base and ligand is critical for minimizing hydrodebromination. The following tables provide a summary of common choices and their rationale for coupling reactions with electron-deficient heteroaryl bromides.
| Base | Typical Equivalents | Rationale and Considerations |
| K₃PO₄ | 2.0 - 3.0 | Moderately strong, often effective for challenging couplings. Can still promote hydrodebromination at high temperatures.[1] |
| Cs₂CO₃ | 2.0 - 3.0 | A milder base that is often a good starting point to suppress debromination. |
| CsF | 2.0 - 3.0 | Has been reported to be effective in minimizing side products in Suzuki couplings of similar N-heterocycles.[5] |
| K₂CO₃ | 2.0 - 3.0 | A common and cost-effective choice, but may require higher temperatures, which can increase debromination. |
| Ligand Type | Examples | Rationale and Considerations |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Often effective for difficult couplings, but their high electron density can sometimes promote debromination. Use with caution and optimize temperature. |
| Less Electron-Donating Phosphines | PPh₃, P(o-tol)₃ | Can disfavor the hydrodehalogenation pathway, but may lead to slower reaction rates.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Can offer high stability and activity, sometimes with reduced debromination.[2] |
Question 4: Can the solvent choice impact the extent of debromination?
Answer: Absolutely. The choice of solvent is a critical parameter.
-
Aprotic Solvents: Aprotic solvents such as toluene, dioxane, or THF are generally preferred to minimize potential proton sources.[1]
-
Protic Solvents: Protic solvents like alcohols or the presence of water can act as a proton source, increasing the risk of hydrodebromination.[1][5] It is imperative to use anhydrous and degassed solvents.
Question 5: I am performing a Buchwald-Hartwig amination. Are there specific considerations for this reaction to avoid debromination?
Answer: Yes, the Buchwald-Hartwig amination has its own set of considerations.
-
Base Choice: Strong bases like NaOtBu or LHMDS are commonly used but can also be sources of β-hydride elimination or act as hydride donors, leading to debromination.[6] Switching to a weaker base like Cs₂CO₃ or K₃PO₄ can be beneficial.[6]
-
Pre-catalysts: Using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can lead to more reproducible results and potentially lower levels of side reactions compared to using simple palladium salts like Pd(OAc)₂.[7]
-
Temperature Control: As with Suzuki couplings, lower temperatures can help to suppress the debromination side reaction.[6]
Recommended Experimental Protocols
The following protocols provide a starting point for minimizing debromination in common cross-coupling reactions of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol utilizes a milder base and controlled temperature to favor the desired C-C bond formation.
Reagents and Materials:
-
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol employs a pre-catalyst and a weaker base to suppress the debromination of the sensitive substrate.
Reagents and Materials:
-
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, Cs₂CO₃, and the XPhos Pd G3 pre-catalyst to an oven-dried reaction vial.
-
Add anhydrous dioxane, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine - Benchchem.
- How to avoid debromination in 5-bromoindole reactions - Benchchem.
- Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem.
- Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Publications.
- preventing debromination in subsequent reaction steps - Benchchem.
- How to avoid debromination in pyridine coupling reactions - Benchchem.
- preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem.
- How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. This document provides a structured, in-depth approach to understanding and overcoming these solubility issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Section 1: Understanding the Challenge - Compound Properties
A thorough understanding of a compound's physicochemical properties is the first step in diagnosing and solving solubility problems.
Q1: What are the key physicochemical properties of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine that influence its solubility?
A1: The structure of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine contains several features that collectively contribute to its poor solubility in neutral aqueous media. The molecule has two pyridine rings and a secondary amine, which are basic and can be protonated. However, it also possesses two bromine atoms on one of the pyridine rings, which significantly increases its lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).
The key properties are summarized below:
| Property | Predicted Value / Observation | Implication for Aqueous Solubility |
| Molecular Weight | ~372.0 g/mol | High molecular weight can negatively impact solubility. |
| Predicted XLogP3 | ~3.5 - 4.0 | This high value indicates significant lipophilicity and poor water solubility.[1] |
| Predicted pKa | Multiple basic sites (pyridinic nitrogens, secondary amine) likely in the 3-7 range. | The presence of basic nitrogens means solubility is expected to be highly pH-dependent.[2] |
| Hydrogen Bond Donors/Acceptors | 2 Donors, 3 Acceptors | Capable of hydrogen bonding, but this is counteracted by the large hydrophobic surface area. |
| Structure | Two aromatic rings, two bromine atoms. | Halogenated aromatic compounds are generally insoluble or only slightly soluble in water.[3][4] |
The high XLogP3 value is the most significant indicator of poor aqueous solubility. The molecule's large, non-polar surface area, dominated by the dibrominated pyridine ring, outweighs the hydrophilic character of the nitrogen atoms at neutral pH.
Section 2: Initial Troubleshooting & Stock Solution Preparation
When a compound fails to dissolve in a standard aqueous buffer, a systematic approach is necessary. The first and most effective step for a basic compound like this is pH manipulation.
Q2: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
A2: The first step is to leverage the basic nature of the amine and pyridine groups by lowering the pH. These groups will become protonated (gain a positive charge) in acidic conditions, forming a salt that is significantly more water-soluble than the neutral "free base" form.[5]
Use the following decision workflow to guide your initial troubleshooting efforts:
Caption: Initial troubleshooting workflow for solubility issues.
Q3: How do I perform a pH-solubility screen to find the optimal pH for my stock solution?
A3: A pH-solubility screen is a systematic experiment to determine the pH at which your compound achieves the desired concentration.
Protocol: Small-Scale pH-Solubility Screening
Objective: To determine the lowest pH required to fully dissolve 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine at a target concentration.
Materials:
-
The compound (powder form).
-
A series of aqueous buffers (e.g., citrate, acetate, phosphate) or a stock of 0.1 N HCl and 0.1 N NaOH.
-
Calibrated pH meter.
-
Small glass vials or microcentrifuge tubes.
-
Vortex mixer and/or sonicator.
Procedure:
-
Preparation: Weigh out an equal, small amount of the compound into several vials. Choose an amount that corresponds to your target final concentration (e.g., 1 mg in each of 5 vials).
-
Initial Solvent Addition: To each vial, add a volume of deionized water that is slightly less than your target final volume (e.g., 900 µL for a 1 mL final volume). The compound will likely remain as a suspension.
-
pH Adjustment (Acidification):
-
Vial 1 (Control): No pH adjustment.
-
Vial 2: Add a small aliquot of 0.1 N HCl (e.g., 10 µL) to lower the pH. Vortex thoroughly.
-
Vial 3-5: Add increasing amounts of 0.1 N HCl to create a range of acidic pH values (e.g., targeting pH 6, 5, 4, 3).
-
-
Observation & Dissolution Aids:
-
After each acid addition, vortex the vial for 30-60 seconds.
-
If the compound remains undissolved, brief sonication in a water bath can help break up agglomerates.[6]
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
-
Determination: Identify the vial with the highest pH (least amount of acid added) in which the compound is fully dissolved. Measure the final pH of this solution. This is your minimum required pH for dissolution at this concentration.
-
Final Volume Adjustment: Add deionized water to bring the solution to the final target volume (e.g., 1 mL).
This protocol helps establish a reliable method for preparing an aqueous stock solution. Remember to always prepare a vehicle control using the same final buffer composition for your experiments.
Section 3: Advanced Solubilization Strategies
If pH adjustment is not a viable option due to experimental constraints (e.g., cell viability, protein stability), other methods must be employed.
Q4: Adjusting the pH is not an option for my cell-based assay. What should I do next?
A4: When pH modification is off the table, the next step is to use formulation aids like organic co-solvents or cyclodextrins. The most common starting point in research settings is the use of Dimethyl Sulfoxide (DMSO).[7]
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9]
| Co-solvent | Starting Concentration | Pros | Cons |
| DMSO | 100% for stock, <0.5% final | Excellent solubilizing power for many compounds.[10] | Can be toxic to cells at higher concentrations; may precipitate upon aqueous dilution.[11] |
| Ethanol | 10-50% in water | Less toxic than DMSO, commonly used in formulations. | May not be as effective as DMSO for highly lipophilic compounds. |
| PEG 400 | 10-50% in water | Low toxicity, often used in vivo.[12] | Can be viscous; may interfere with some assays. |
Key Workflow: Preparing a DMSO Stock and Diluting into Aqueous Media
The primary challenge with DMSO is that a compound may be highly soluble in 100% DMSO but will precipitate when this stock is diluted into an aqueous buffer.[13][14] This is a critical failure point in many experiments.
Caption: Workflow for using DMSO as a co-solvent.
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the one , forming an "inclusion complex" that is water-soluble.[][16] This is particularly useful for in-vivo studies or when organic solvents must be avoided.[17]
-
How it Works: The lipophilic dibromopyridine portion of the molecule can fit inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[18]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[19]
Protocol: Screening for Cyclodextrin Solubilization
-
Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD).
-
Add the powdered compound directly to the cyclodextrin solution.
-
Stir or shake the mixture overnight at room temperature.
-
Centrifuge the sample to pellet any undissolved material.
-
Analyze the supernatant (e.g., by HPLC-UV) to quantify the concentration of the dissolved compound.
Section 4: Best Practices & Common Pitfalls
Q5: How can I be sure my compound is truly dissolved and not just a fine suspension?
A5: This is a critical question, as a fine, colloidal suspension can be mistaken for a true solution and will produce unreliable and irreproducible results.
-
Visual Inspection: A true solution should be completely clear and transparent. Shine a laser pointer through the vial; if you see a visible beam (the Tyndall effect), it indicates the presence of suspended particles.
-
Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration in the filtrate should be identical to the pre-filtered solution. A significant drop in concentration indicates that a suspension was present and was removed by the filter.
Q6: My compound dissolves when I make the solution, but it crashes out of solution hours later or after a freeze-thaw cycle. What can I do?
A6: This indicates you have created a supersaturated solution, which is thermodynamically unstable.
-
Prepare Fresh: The most reliable solution is to prepare the working solution fresh from your stock immediately before each experiment.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent repeated freezing and thawing, which can promote precipitation.[10]
-
Lower the Concentration: The precipitation is likely happening because the concentration is above the thermodynamic solubility limit in that specific buffer. Try working at a lower concentration if your experiment allows.
-
Re-evaluate Your Method: If precipitation is persistent, the chosen solubilization method (e.g., the specific pH or co-solvent percentage) may be insufficient. It may be necessary to increase the amount of co-solvent or further decrease the pH.
References
-
Wikipedia. (2023). Cosolvent. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Gould, S., & Scott, R. C. (2018).
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(4), 459-477.
- Vogt, M., Kunath, K., & Dressman, J. B. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1634-1642.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
- Prajapati, R., & Serajuddin, A. T. M. (2021). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 10(5), 558-576.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2931.
- Nema, S., & Ludwig, J. D. (Eds.). (2019).
-
ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]
- Al-Trawneh, S. A., & Al-Hourani, B. J. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4946.
- Holm, R., & Schönbeck, C. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 856-863.
- Al-Hamidi, H., & Edwards, A. D. (2020). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 6(1), 1-10.
-
Yearn Chemical. (2024, July 10). How do you use dmso. Retrieved from [Link]
-
University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
- Sanford, M. S., et al. (2023). Enhancing Pyridinium Solubility in NRFBs.
-
PubChem. (n.d.). 2,6-Dibromopyridin-4-amine. Retrieved from [Link]
-
Allen, J. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from [Link]
-
Chemrevise. (n.d.). Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]
-
Reddit. (2022). Need help with drug compound precipitating out of solution. Retrieved from [Link]
-
International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]
-
Reddit. (2022). Buffer keeps precipitating. Any advice why?. Retrieved from [Link]
-
Tech Briefs. (2026, March 5). Aromatic Compounds vs Halogenated: Solvent Preference. Retrieved from [Link]
- Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 102(9), 3031-3040.
-
PubChem. (n.d.). 2,6-Dibromo-4-(pyrrolidin-1-ylmethyl)pyridine. Retrieved from [Link]
- Funderburk, K. N., et al. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 5(33), 20976-20984.
Sources
- 1. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. allen.in [allen.in]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 16. humapub.com [humapub.com]
- 17. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine metal complexation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. This document provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this ligand during metal complexation.
Section 1: Understanding the Core Challenge: Steric Hindrance
Q1: What is steric hindrance and why is it particularly challenging for 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine?
A1: Steric hindrance is the repulsion that occurs when the electron clouds of bulky atomic groups are forced too close to one another, which can slow down or prevent chemical reactions.[1] In the case of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine, the primary issue arises from the two large bromine atoms positioned at the 2 and 6 positions of the central pyridine ring. These bulky substituents flank the primary coordination site (the nitrogen of the central pyridine), creating a crowded environment.
This crowding presents a significant energy barrier for an incoming metal ion, which must approach this nitrogen to form a coordinate bond.[2] The metal ion and its own ligands are repelled by the bromine atoms, making the formation of the desired tridentate complex (coordinating through all three nitrogen atoms) kinetically and thermodynamically challenging.
Caption: Steric hindrance from bulky bromine atoms repels the incoming metal ion.
Section 2: Troubleshooting Guide for Complexation Reactions
This section is designed as a practical, problem-solving guide for common issues encountered during synthesis.
Q2: My complexation reaction has a very low yield or fails to proceed entirely. What are the primary factors to investigate?
A2: Low or no yield is the most common symptom of severe steric hindrance. A systematic approach to optimizing reaction conditions is crucial. Often, providing more energy to the system or using more reactive starting materials can overcome the activation barrier.[3]
Below is a troubleshooting workflow to guide your optimization process.
Caption: A systematic workflow for troubleshooting low-yield complexation reactions.
Q3: I've tried increasing the temperature and reaction time, but the reaction still stalls. How does solvent choice play a role?
A3: Solvent choice is critical. A common mistake is using a solvent that is also a good ligand (e.g., acetonitrile, methanol in some cases). These "coordinating solvents" can compete with your sterically hindered ligand for a place in the metal's coordination sphere, further inhibiting your desired reaction.
Recommendation: Switch to a high-boiling, polar, but poorly coordinating solvent. This ensures the reactants remain in solution at high temperatures without the solvent itself interfering.
| Solvent | Boiling Point (°C) | Coordinating Ability | Rationale |
| Toluene | 111 | Low | Good for moderate temperatures; non-coordinating. |
| DMF | 153 | Moderate | Polar aprotic, good solvating power. Can coordinate but is often labile. |
| NMP | 202 | Moderate | Similar to DMF but with a higher boiling point for stubborn reactions.[4] |
| Dioxane | 101 | Low | Good non-coordinating option, but lower boiling point. |
Q4: What makes a metal precursor "more reactive" and which ones should I choose?
A4: The reactivity of a metal salt is largely determined by how easily its existing ligands (anions or solvent molecules) can be displaced. Metal salts with weakly coordinating or highly labile ligands are more "open" to coordination by your sterically hindered ligand.
Recommendation: If you are using metal halides (e.g., MCl₂, MBr₂), the halide ions can be strongly bound. Consider switching to precursors with more labile ligands.
| Precursor Type | Example Anions | Reactivity Profile | Why It Works |
| Halides | Cl⁻, Br⁻, I⁻ | Low to Moderate | Strong M-X bond can be difficult to break. |
| Triflates | OTf⁻ (CF₃SO₃⁻) | High | The triflate anion is an excellent leaving group, making the metal center highly accessible. |
| Perchlorates | ClO₄⁻ | High | Similar to triflates; perchlorate is very weakly coordinating. Caution: Can be explosive with organic materials; handle with care. |
| Acetylacetonates | acac⁻ | Moderate to High | The M-(acac) bond can be broken, especially under acidic or high-temperature conditions, freeing up coordination sites. |
Section 3: Advanced Protocols & Methodologies
When standard thermal methods fail, more advanced techniques may be required.
Q5: Standard reflux conditions are ineffective. Can you provide a protocol for a more forceful method like microwave-assisted synthesis?
A5: Absolutely. Microwave-assisted synthesis is highly effective for overcoming large activation energy barriers by rapidly and efficiently heating the reaction mixture far beyond the boiling point of the solvent in a sealed vessel.[5] This technique has been successfully used for the amination of the 2,6-dibromopyridine precursor, demonstrating its utility for reactions on this scaffold.[6]
Protocol: Microwave-Assisted Metal Complexation
Objective: To synthesize a metal complex of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine using microwave irradiation to overcome steric hindrance.
Materials:
-
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (1.0 eq)
-
Metal salt with labile ligands (e.g., Ni(OTf)₂, Cu(ClO₄)₂·6H₂O) (1.0 eq)
-
Anhydrous, high-boiling solvent (e.g., NMP or DMF)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Preparation: In a clean, dry 10 mL microwave vial, add the ligand (e.g., 50 mg, 1.0 eq) and a magnetic stir bar.
-
Reagent Addition: Add the metal salt (1.0 eq) to the vial.
-
Solvent Addition: Add 3-5 mL of anhydrous NMP to the vial. Seal the vial securely with the appropriate cap.
-
Microwave Program: Place the vial in the microwave synthesizer. Set the following parameters (example):
-
Temperature: 150-180 °C
-
Ramp Time: 2 minutes
-
Hold Time: 30-60 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Monitoring & Workup: After the reaction is complete and the vial has cooled to room temperature, carefully uncap it in a fume hood. Check for product formation using TLC or a small aliquot analyzed by LC-MS.
-
Isolation: The product may precipitate upon cooling or after the addition of a less polar co-solvent (e.g., diethyl ether). Isolate the solid product by filtration, wash with the co-solvent, and dry under vacuum. If the product is soluble, standard chromatographic purification may be necessary.
Self-Validation: The success of this protocol is validated by comparing the reaction outcome to a conventional heating control experiment at the same temperature. A significantly higher conversion and yield in the microwave-assisted reaction confirms its efficacy in overcoming the steric barrier.
Section 4: Characterization & FAQs
Q6: How can I confirm that my complex has formed and that the ligand is coordinating in the desired tridentate fashion?
A6: A combination of spectroscopic techniques is essential.
-
¹H NMR Spectroscopy: Upon complexation, the proton signals of the pyridine rings will shift, typically downfield, due to the deshielding effect of the metal center. The magnitude of the shift can provide clues about the coordination environment.
-
FT-IR Spectroscopy: Look for shifts in the C=N and C=C stretching frequencies of the pyridine rings (typically 1400-1600 cm⁻¹). These vibrations are sensitive to the electronic changes caused by coordination to a metal.[7]
-
UV-Vis Spectroscopy: The formation of a metal complex often results in the appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, which can cause a distinct color change.
-
Mass Spectrometry (ESI-MS): This is a powerful tool to confirm the mass of the desired complex and determine its stoichiometry.
-
Single-Crystal X-ray Diffraction: This is the definitive method to unambiguously determine the solid-state structure, confirming the tridentate coordination mode and providing precise bond lengths and angles. The twisted structure often seen in sterically hindered 2,6-disubstituted pyridine ligands can be directly observed.[8]
Q7: Can I use a "helper" or ancillary ligand to facilitate the complexation?
A7: This is an excellent advanced strategy. Sometimes, forming an intermediate complex with a smaller, more labile ancillary ligand can pre-organize the metal center in a way that makes it more receptive to the bulky primary ligand. For example, reacting the metal salt with a bidentate ligand like 1,2-dimethoxyethane (DME) or tetramethylethylenediamine (TMEDA) can form a reactive intermediate. Subsequent addition of the sterically hindered pyridine ligand at elevated temperatures can then displace the ancillary ligand to form the final, more stable product.
Caption: A two-step strategy using an ancillary ligand to form the final complex.
Q8: Does the Hard and Soft Acids and Bases (HSAB) principle apply here?
A8: Yes, the HSAB principle can provide guidance. The nitrogen donors in your ligand are borderline hard/soft bases.[9]
-
Harder metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) may form more stable complexes due to a favorable electrostatic interaction but could be more sensitive to steric clash.
-
Softer metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺) might be less sterically demanding due to larger ionic radii and a greater covalent contribution to bonding, potentially leading to easier complexation.[2]
Therefore, if you are struggling with a hard metal ion, trying a softer one from the same period might yield better results.
References
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P
-
A Cu(II)-Mediated C−H Oxygenation of Sterically Hindered Tripyridine Ligands To Form Triangular Cu(II)3 Complexes | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Transition metal pyridine complexes - Wikipedia. (URL: [Link])
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND - ResearchGate. (URL: [Link])
-
Pyridine: A Useful Ligand in Transition Metal Complexes - IntechOpen. (URL: [Link])
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (URL: [Link])
-
(PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (URL: [Link])
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC. (URL: [Link])
-
Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence from one core - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. (URL: [Link])
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (URL: [Link])
-
Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
-
Steric Hindrance - Physical Chemistry I - Fiveable. (URL: [Link])
-
Bulky PNP ligands blocking metal-ligand cooperation allow for isolation of Ru(0), and lead to catalyt. (URL: [Link])
-
Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes - MDPI. (URL: [Link])
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed. (URL: [Link])
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (URL: [Link])
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])
-
Bulky Ligands Induce Rich Uncoordinated Sites for Boosting Metal Nanocluster Catalysis | Chemistry of Materials - ACS Publications. (URL: [Link])
-
Achieving (quasi)-monocoordination in metal complexes with an exceptionally bulky carbene ligand - Chemical Science (RSC Publishing). (URL: [Link])
-
The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine - ResearchGate. (URL: [Link])
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC. (URL: [Link])
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega - ACS Publications. (URL: [Link])
Sources
- 1. fiveable.me [fiveable.me]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing 2,6-dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine via the nucleophilic aromatic substitution (SNAr) of 2,4,6-tribromopyridine presents a classic regioselectivity challenge.
While the C-4 position of the pyridine ring is inherently the most electrophilic, improper reaction conditions can lead to a cascade of regioisomers and over-substituted byproducts[1][2]. This guide provides mechanistic troubleshooting strategies and a self-validating protocol to ensure batch-to-batch consistency, high API purity, and scalable workflows.
Frequently Asked Questions (Troubleshooting Guides)
Q1: My batch contains >15% of the 2-substituted regioisomer (2,4-dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-6-amine). How do I minimize this?
-
Causality: The regioselectivity of 2,4,6-tribromopyridine amination is heavily solvent-dependent. In highly polar solvents (e.g., water or NMP), the incoming nucleophile attacks the C-4 position because the resonance of the pyridine nitrogen places the highest partial positive charge there[1]. However, in less polar or protic organic solvents (like butanol or toluene), the solvent facilitates hydrogen bonding between the pyridine nitrogen and the incoming amine, artificially directing the attack to the adjacent C-2 position[1].
-
Solution: Switch your reaction medium to a highly polar solvent system (e.g., NMP/H2O 4:1) to maximize thermodynamic preference for C-4 substitution.
Q2: I am seeing significant amounts of bis-aminated impurities. What is causing this over-substitution?
-
Causality: Bis-amination occurs when the mono-aminated product undergoes a second SNAr reaction. Although the first amine group donates electron density and partially deactivates the ring, the two remaining bromine atoms are still highly activated[3]. High temperatures (>100 °C) or an excess of 2-(pyridin-2-yl)ethanamine will easily overcome the activation barrier for the second substitution, leading to an inseparable mixture of diamines[2].
-
Solution: Strictly control stoichiometry to 1.05 equivalents of the amine and cap the reaction temperature at 65–80 °C.
Q3: How can I quickly differentiate between the desired 4-isomer and the 2-isomer impurity using NMR?
-
Causality: The substitution pattern dictates the symmetry of the pyridine core. The desired 4-amino isomer retains a plane of symmetry, making the C-3 and C-5 protons chemically equivalent. The 2-amino isomer breaks this symmetry.
-
Solution: Check the 1H NMR spectrum. The desired product will show a distinct 2H singlet for the pyridine core (around 6.8 ppm). The 2-isomer impurity will display two 1H doublets with a meta-coupling constant (J ≈ 1.5–2.0 Hz).
Impurity Profiling & Analytical Data
To facilitate rapid LC-MS and NMR screening, summarize your analytical targets using the self-validating data table below.
| Impurity Type | Chemical Structure / Name | LC-MS [M+H]⁺ (m/z) | 1H NMR Diagnostic (Pyridine Core) |
| Desired Product | 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine | ~356, 358, 360 (1:2:1 ratio) | Singlet, ~6.8 ppm (2H) |
| Regioisomer | 2,4-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-6-amine | ~356, 358, 360 (1:2:1 ratio) | Two doublets, J ~1.5 Hz (1H each) |
| Over-substitution | Bis-aminated derivative (C19H20BrN5) | ~398, 400 (1:1 ratio) | Singlet or doublets (symmetry dependent) |
| Unreacted SM | 2,4,6-Tribromopyridine | ~314, 316, 318, 320 | Singlet, ~7.6 ppm (2H) |
Reaction Pathway Visualization
The following diagram maps the kinetic and thermodynamic pathways that lead to the desired product versus common impurities.
Reaction pathway and impurity formation in 2,4,6-tribromopyridine amination.
Validated Step-by-Step Experimental Protocol
This SNAr methodology is designed as a self-validating system . Do not skip the built-in analytical checkpoints; they are engineered to prevent the propagation of impurities to the next synthetic stage.
Step 1: Reagent Preparation & Stoichiometry Control
-
Action: Weigh 2,4,6-tribromopyridine (1.0 eq) and dissolve in an NMP/H2O mixture (4:1 v/v, 10 volumes). Prepare a separate solution of 2-(pyridin-2-yl)ethanamine (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in NMP (2 volumes).
-
Causality: The 4:1 NMP/H2O ratio maximizes the dielectric constant, stabilizing the transition state for C-4 attack[1]. Limiting the amine to 1.05 eq prevents the kinetic cascade into bis-amination[2].
-
Validation Checkpoint: Ensure complete dissolution of the tribromopyridine before proceeding. Undissolved starting material creates localized high-concentration zones of the amine upon addition, directly promoting bis-amination.
Step 2: Controlled Nucleophilic Addition
-
Action: Add the amine solution dropwise over 2 hours at 25 °C, then gradually heat the reactor to 65 °C.
-
Causality: Dropwise addition ensures that the electrophile (tribromopyridine) remains in large excess relative to the available nucleophile in the reaction medium at any given moment.
-
Validation Checkpoint: Run an LC-MS aliquot immediately after the addition is complete. You should observe the intermediate formation (m/z ~356/358/360) without the appearance of the over-substituted m/z ~398/400 peak.
Step 3: Reaction Monitoring & Thermal Quench
-
Action: Stir at 65 °C for 4–6 hours.
-
Causality: Maintaining 65 °C provides sufficient thermal energy to overcome the SNAr activation barrier for the first substitution without triggering the second[2].
-
Validation Checkpoint: At 4 hours, pull a 50 µL aliquot, quench in 1 mL MeCN, and run UPLC-MS. The reaction is deemed complete when the SM peak (m/z ~316) is <2% AUC. Critical: If the bis-amine peak (m/z ~398) exceeds 1.5%, immediately cool the reactor to <10 °C to arrest the reaction.
Step 4: Regioselective Isolation
-
Action: Pour the mixture into ice-cold water (30 volumes) to precipitate the crude product. Filter, dry, and recrystallize from Ethanol/Water (7:3).
-
Causality: The desired 4-isomer has different solubility parameters than the asymmetric 2-isomer. Crystallization thermodynamically purges the trace 2-regioisomer into the mother liquor.
-
Validation Checkpoint: 1H NMR of the isolated solid must show a clean 2H singlet at ~6.8 ppm. The presence of doublets indicates residual 2-isomer contamination, requiring a second recrystallization.
References
-
Wibaut, J. P., Bickel, A. F., & Brandon, L. (1952). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at:[Link]
-
Püschl, A., et al. (2002). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Organic Process Research & Development, ACS Publications. Available at:[Link]
Sources
Technical Support Center: Handling & Storage of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine . This compound features a highly reactive 2,6-dibromopyridine core, a secondary amine linker, and a 2-(pyridin-2-yl)ethyl group. Understanding the causality behind its degradation is critical for maintaining experimental reproducibility and ensuring the trustworthiness of your downstream assays.
Mechanisms of Degradation (The "Why")
Before implementing storage protocols, you must understand the three primary degradation pathways that compromise this molecule's structural integrity. Treating the root cause of degradation is always more effective than troubleshooting the symptoms.
-
Photodegradation (C-Br Cleavage): The aromatic carbon-bromine bonds at the 2 and 6 positions of the pyridine ring are highly susceptible to UV/Vis light. Exposure induces homolytic cleavage, generating bromine radicals that trigger polymerization and yield colored impurities[1].
-
Oxidation (N-Oxide Formation): The molecule contains three electron-rich nitrogen centers (two pyridine rings and one secondary amine). Prolonged exposure to atmospheric oxygen leads to auto-oxidation, converting these basic nitrogens into N-oxides[2].
-
Hydrolysis & Hygroscopicity: While the solid is relatively stable under ideal conditions, it is hygroscopic. Ambient moisture condensing on cold powder facilitates localized nucleophilic substitution at the brominated positions or solvolysis of the amine linker[3].
Fig 1. Logical flow of environmental triggers, resulting degradation pathways, and preventive storage measures.
Self-Validating Aliquoting & Storage Protocol
To ensure trustworthiness in your assays, do not simply store the bulk bottle and open it repeatedly. Implement this self-validating workflow to break the chain of degradation. 4-aminopyridine derivatives are proven to remain stable for extended periods only if rigorously protected from light and moisture[4].
Step 1: Thermal Equilibration
-
Action: Upon receiving the compound on dry ice, place the sealed vial in a desiccator at room temperature for 1–2 hours before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Equilibrating the vial prevents this moisture introduction, which would otherwise initiate trace hydrolysis.
Step 2: Inert Atmosphere Handling
-
Action: Transfer the equilibrated vial to a glove box or use a Schlenk line to maintain a dry Argon or Nitrogen atmosphere during handling.
-
Causality: Displacing atmospheric oxygen is mandatory to prevent the spontaneous formation of pyridine N-oxides and secondary amine oxidation[2].
Step 3: Aliquoting into Amber Glass
-
Action: Weigh the powder into pre-dried, amber glass vials. Create single-use or weekly-use aliquots.
-
Causality: Amber glass blocks the specific UV/Vis wavelengths responsible for homolytic C-Br bond cleavage. Aliquoting minimizes repeated freeze-thaw and oxygen exposure cycles, preserving the bulk batch[1].
Step 4: Sealing & Long-Term Storage
-
Action: Purge each aliquot vial with Argon, seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C in a desiccated container.
-
Causality: The PTFE liner prevents chemical leaching, Parafilm provides a secondary moisture barrier, and the -20°C environment thermodynamically halts kinetic degradation pathways[3].
Troubleshooting Guide & FAQs
Q1: My powder has changed from an off-white color to a yellowish-brown tint. What happened? A1: This color shift is a classic indicator of photodegradation or oxidation. The 2,6-dibromopyridine core is susceptible to UV-induced homolytic cleavage of the carbon-bromine (C-Br) bond, generating bromine radicals that lead to colored polymeric byproducts[1]. If the seal was compromised, the secondary amine and pyridine nitrogens may have also oxidized into N-oxides. Discard heavily discolored batches, as these impurities will skew your assay results.
Q2: Can I store the compound as a stock solution (e.g., in DMSO) instead of as a powder? A2: It is highly recommended to store the compound in its solid state. If a stock solution is absolutely necessary for your workflow, use anhydrous, degassed DMSO. Solutions must be aliquoted, snap-frozen in liquid nitrogen, and stored at -80°C. Storing solutions at room temperature or 4°C accelerates nucleophilic substitution and solvolysis, significantly reducing shelf life to less than 2 weeks.
Q3: How should I handle the compound during daily benchwork to prevent moisture absorption? A3: Because the compound is hygroscopic, never open a cold vial. When removing an aliquot from -20°C storage, allow the sealed container to equilibrate to room temperature in a desiccator for 30 minutes before opening.
Q4: Is it strictly necessary to backfill the storage vial with Argon? A4: Yes. Backfilling with an inert gas (Argon or Nitrogen) displaces atmospheric oxygen, which is the primary driver of N-oxide formation at the secondary amine and pyridine rings[2]. Skipping this step will drastically reduce the compound's long-term stability.
Quantitative Storage Data
The following table summarizes the expected shelf life of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine under various storage conditions based on the physicochemical properties of its functional groups.
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| Solid, -20°C (Optimal) | Argon / N₂ | Protected (Amber) | > 24 months | None |
| Solid, 2–8°C | Argon / N₂ | Protected (Amber) | 12 months | Trace Oxidation |
| Solid, 25°C | Ambient Air | Protected (Amber) | < 6 months | Oxidation, Hygroscopy |
| Solid, 25°C | Ambient Air | Exposed to UV/Vis | < 1 month | Photodegradation (C-Br cleavage) |
| Solution (DMSO), -80°C | Argon / N₂ | Protected (Amber) | 3–6 months | Trace Solvolysis |
| Solution (DMSO), 25°C | Ambient Air | Exposed to UV/Vis | < 1 week | Rapid Hydrolysis, Oxidation |
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 2,6-Dibromo- vs. 2,6-Dichloro-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the selection of appropriate halogenated precursors dictates both synthetic efficiency and scalability. This guide provides an in-depth comparative analysis of two isotypic building blocks: 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine and its dichloro analogue, 2,6-Dichloro-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine .
While both molecules share an identical electronic topology—an electron-deficient pyridine core modulated by a strongly electron-donating 4-amino substituent—the choice between bromine and chlorine at the 2,6-positions fundamentally alters their reactivity profiles in transition-metal catalysis and nucleophilic aromatic substitution ( SNAr ).
Structural & Mechanistic Causality
To understand the divergent reactivity of these analogues, we must analyze the structural microenvironment. The 4-amino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring. This deactivates the 2- and 6-positions toward both oxidative addition and nucleophilic attack compared to unfunctionalized dihalopyridines.
Furthermore, the pendant N-[2-(pyridin-2-yl)ethyl] chain is not an innocent bystander. It possesses a bidentate N,N -chelating motif capable of coordinating to transition metals (like Pd or Cu), potentially sequestering the catalyst in an off-cycle resting state [3].
Thermodynamic vs. Kinetic Drivers
-
Bond Dissociation Energy (BDE): The C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol). In reactions where bond cleavage is the rate-determining step (RDS), the dibromo analogue is kinetically superior [1].
-
Electronegativity: Chlorine ( χ≈3.16 ) is more electronegative than Bromine ( χ≈2.96 ). This renders the ipso-carbon of the dichloro analogue more electrophilic, lowering the activation barrier for the initial nucleophilic attack in SNAr pathways.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In palladium-catalyzed cross-coupling, the oxidative addition of the C–X bond to the Pd(0) active species is typically the RDS. Because the 4-amino group electronically deactivates the ring, overcoming the oxidative addition barrier is exceptionally challenging.
Causality & Performance
The dibromo analogue vastly outperforms the dichloro analogue in these transformations. The weaker C–Br bond allows oxidative addition to proceed rapidly enough to outcompete the parasitic off-cycle chelation of the Pd catalyst by the substrate's 2-(pyridin-2-yl)ethyl arm. Conversely, the high energy barrier of the C–Cl bond often results in the dichloro analogue stalling, as the catalyst becomes trapped by the substrate before productive C–Cl cleavage can occur [2].
Fig 1: Chemoselectivity and off-cycle chelation risks in Pd-catalyzed oxidative addition.
Comparative Data: Exhaustive Suzuki-Miyaura Coupling
Conditions: 1.0 eq Substrate, 2.5 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2 , 3.0 eq K2CO3 , Dioxane/Water (4:1).
| Substrate | Temp (°C) | Time (h) | Conversion (%) | Yield (Di-coupled) | Primary Impurity |
| Dibromo Analogue | 80 | 4 | >99% | 88% | Trace mono-coupled |
| Dichloro Analogue | 80 | 24 | 42% | 15% | Unreacted SM, Mono-coupled |
| Dichloro Analogue | 100 | 24 | 65% | 31% | Dehalogenation products |
Self-Validating Experimental Protocol: Suzuki Coupling of Dibromo Analogue
-
Preparation: In a rigorously degassed Schlenk flask, combine 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (1.0 mmol), phenylboronic acid (2.5 mmol), and K2CO3 (3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol). Rationale: The bidentate dppf ligand prevents the Pd center from being easily displaced by the substrate's chelating arm.
-
Solvent & Heating: Add sparged 1,4-dioxane/water (4:1, 10 mL). Heat to 80°C under N2 .
-
Self-Validation (In-Process Control): At t=2 hours, withdraw a 10 µL aliquot, dilute with 990 µL MeCN, and analyze via UPLC-MS (UV 254 nm).
-
System Check: The reaction is progressing correctly if the mono-coupled intermediate ( [M+H]+ corresponding to one Br replaced by Ph) is the major peak.
-
Completion: Continue heating until the mono-coupled intermediate is <2% Area and starting material is undetectable.
-
-
Workup: Cool to room temperature, filter through Celite to remove Pd black, partition with EtOAc/Water, and purify via flash chromatography.
Nucleophilic Aromatic Substitution ( SNAr )
In contrast to cross-coupling, SNAr reactions on electron-deficient heterocycles often proceed via an addition-elimination mechanism where the formation of the anionic Meisenheimer complex is the RDS.
Causality & Performance
Because chlorine is more electronegative than bromine, it withdraws more electron density via the inductive effect (-I), making the adjacent ipso-carbon more electrophilic. Consequently, the dichloro analogue frequently exhibits comparable or even superior reaction rates in the initial nucleophilic attack compared to the dibromo analogue [1]. Once the Meisenheimer complex forms, the leaving group ability (Br > Cl) dictates the elimination step, but this is rarely rate-limiting in pyridine systems.
Fig 2: S_NAr reaction coordinate highlighting the Meisenheimer complex formation as the RDS.
Comparative Data: SNAr with Sodium Isopropoxide
Conditions: 1.0 eq Substrate, 3.0 eq NaOiPr, THF, Reflux.
| Substrate | Temp (°C) | Time (h) | Conversion (%) | Yield (Di-alkoxy) |
| Dibromo Analogue | 65 | 12 | 95% | 81% |
| Dichloro Analogue | 65 | 8 | >99% | 89% |
Note: The dichloro analogue achieves full conversion faster due to the enhanced electrophilicity of the C-Cl ipso carbon overcoming the +M deactivation of the 4-amino group.
Self-Validating Experimental Protocol: SNAr of Dichloro Analogue
-
Preparation: Suspend 2,6-Dichloro-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.
-
Nucleophile Addition: Slowly add a 2.0 M solution of Sodium Isopropoxide in THF (3.0 mmol). Rationale: Excess nucleophile is required to drive the equilibrium and overcome the deactivating nature of the 4-amino group.
-
Heating: Heat the mixture to reflux (65°C).
-
Self-Validation (In-Process Control): At t=4 hours, withdraw a 20 µL aliquot, quench into 1 mL of 1:1 MeCN:H2O (containing 0.1% TFA to neutralize the alkoxide), and analyze via LC-MS.
-
System Check: The presence of a single [M+H]+ peak corresponding to the mono-alkoxy-mono-chloro intermediate indicates successful initiation.
-
Completion: The reaction is complete when the mono-substituted intermediate plateaus at <1% and the di-substituted product mass dominates the spectra.
-
-
Workup: Quench with saturated aqueous NH4Cl , extract with DCM, dry over Na2SO4 , and concentrate.
Conclusion & Substrate Selection Matrix
The selection between the dibromo and dichloro analogues of N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine must be dictated by the intended synthetic transformation:
-
Choose the Dibromo Analogue when planning Palladium or Copper-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki, Sonogashira). The weaker C-Br bond is mandatory to achieve oxidative addition before the catalyst is poisoned by the substrate's chelating arm.
-
Choose the Dichloro Analogue when planning Nucleophilic Aromatic Substitutions ( SNAr ) . The higher electronegativity of chlorine activates the electron-rich pyridine core, facilitating faster Meisenheimer complex formation, often resulting in cleaner profiles and higher yields.
References
-
National Institutes of Health (PMC). "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." Available at:[Link]
-
American Chemical Society (Organic Letters). "Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts." Available at:[Link]
Mass spectrometry fragmentation patterns of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of Halogenated Pyridine Derivatives: A Case Study on 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Executive Summary
In pharmaceutical development and synthetic quality control, confirming the structural integrity of complex polyheterocyclic intermediates is a critical analytical checkpoint. 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine presents a unique analytical challenge: it features a heavily halogenated, electron-deficient pyridine ring linked via an ethylamine bridge to a highly basic 2-pyridyl moiety.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS-QTOF) and Triple Quadrupole (QqQ) platforms for the characterization of this compound. By detailing the causality behind its gas-phase fragmentation and providing self-validating experimental protocols, this guide serves as a comprehensive resource for analytical scientists.
Mechanistic Fragmentation Analysis (The "Why")
Understanding the gas-phase dissociation of this molecule requires an analysis of its proton affinity and the inductive effects of its substituents, which dictate its behavior under electrospray ionization (ESI)[1].
-
Protonation Dynamics: The molecule contains three distinct nitrogen atoms. The nitrogen on the 2,6-dibromopyridine ring is highly electron-deficient due to the strong negative inductive effect (-I) of the two adjacent bromine atoms. Consequently, ESI in positive mode predominantly protonates the more basic pyridine nitrogen of the 2-(pyridin-2-yl)ethyl group.
-
Isotopic Signature: The presence of two bromine atoms (natural abundance: ~50.69% 79 Br and 49.31% 81 Br) generates a highly diagnostic 1:2:1 isotopic cluster for the precursor ion [M+H]+ at nominal m/z 356, 358, and 360.
-
Primary Cleavage Pathways:
-
Alkyl-Amine Linker Cleavage: The most thermodynamically favorable pathway involves the cleavage of the C-N bond adjacent to the secondary amine. Driven by the expulsion of a stable neutral molecule, 2-vinylpyridine (105 Da), this yields the [2,6-dibromopyridin-4-amine+H]+ product ion at m/z 251 / 253 / 255.
-
Halogen Elimination: A competing pathway involves the heterolytic cleavage of the C-Br bond, leading to the loss of HBr (80 Da). This is a hallmark fragmentation behavior for halogenated heterocycles, resulting in a fragment at m/z 276 / 278 (1:1 ratio)[2].
-
Technology Comparison: HRMS-QTOF vs. ESI-QqQ
When selecting an MS platform for analyzing this compound, the choice depends on whether the objective is qualitative structural elucidation or quantitative pharmacokinetic tracking. Time-of-Flight (TOF) mass analyzers exhibit higher resolution and broader dynamic range for full-scan data, whereas QqQ systems are optimized for targeted Multiple Reaction Monitoring (MRM)[3].
| Parameter | HRMS-QTOF (e.g., Sciex TripleTOF) | ESI-QqQ (e.g., Agilent 6400 Series) |
| Primary Use Case | Structural elucidation, unknown impurity profiling | High-throughput targeted quantification |
| Mass Accuracy | <5 ppm (Exact mass) | ±0.1 Da (Nominal mass) |
| Isotopic Fidelity | Excellent (Preserves exact 1:2:1 fine structure) | Moderate (Subject to unit-resolution blending) |
| Sensitivity | High for full-scan MS and MS/MS | Superior for targeted MRM transitions |
| Dynamic Range | 104−105 | 106 (Ideal for PK/PD studies) |
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following protocols incorporate built-in system suitability tests (SST) to validate the integrity of the data continuously.
Protocol A: Structural Elucidation via HRMS-QTOF
Objective: Confirm exact mass and map the complete fragmentation tree.
-
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 1 µg/mL.
-
Self-Validation Step: Prepare a procedural blank (methanol only) to rule out isobaric background interference from the solvent or glassware.
-
-
Calibration: Infuse a known lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+ m/z 556.2771) continuously via a secondary sprayer to maintain <2 ppm mass accuracy throughout the run.
-
Data Acquisition: Acquire full scan MS (m/z 100-1000) and data-dependent MS/MS (ddMS2). Apply a normalized collision energy (NCE) ramp of 20-40 eV to capture both the fragile linker cleavage and the higher-energy halogen loss events.
-
Validation Check: The processing software must verify that the precursor isotopic cluster matches the theoretical 1:2:1 ratio (m/z 355.94 : 357.94 : 359.94) within a 5% relative abundance tolerance. If the ratio is skewed, it indicates detector saturation, and the sample must be diluted.
Protocol B: Targeted Quantification via ESI-QqQ
Objective: High-sensitivity quantification in complex biological matrices.
-
MRM Optimization: Infuse the standard at 100 ng/mL. Select m/z 358 (the most abundant 79 Br 81 Br isotopologue) as the precursor to maximize signal-to-noise.
-
Transition Selection:
-
Quantifier Transition: m/z 358 → 253 (Collision Energy: 25 eV). Chosen for its high abundance and structural specificity.
-
Qualifier Transition: m/z 358 → 106 (Collision Energy: 35 eV).
-
-
Validation Check: The peak area ratio between the quantifier and qualifier transitions must remain constant ( ±15% ) across all calibration standards and unknown samples to confirm peak purity and absence of co-eluting matrix interferences.
Quantitative Data Presentation
Below is the diagnostic fragmentation table for the 79 Br isotopologue, summarizing the exact masses required for HRMS validation.
| Fragment Assignment | Exact m/z ( 79 Br) | Relative Abundance | Diagnostic Significance |
| Precursor [M+H]+ | 355.94 | 100% | Confirms intact molecule; 1:2:1 isotopic pattern |
| [M+H−HBr]+ | 276.01 | 45% | Confirms presence of labile halogen |
| [2,6-dibromopyridin-4-amine+H]+ | 250.88 | 85% | Confirms cleavage of the ethyl linker |
| [Fragment A−HBr]+ | 170.96 | 30% | Secondary halogen loss |
| [2-(pyridin-2-yl)ethyl]+ | 106.07 | 60% | Confirms the 2-pyridylethyl moiety |
Mandatory Visualization
ESI-MS/MS fragmentation pathway of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
References
-
[2] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL: [Link]
-
[1] Title: Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
-
[3] Title: Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review Source: Plant Methods (PMC) URL: [Link]
Sources
Comparing catalytic efficiency of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine with standard bipyridine ligands
An In-Depth Guide to Comparing the Catalytic Efficiency of Novel Functionalized Bipyridine Ligands: A Case Study Approach with 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine vs. Standard Bipyridine Ligands
For researchers and professionals in the fields of catalysis and drug development, the selection and design of ligands are critical for optimizing catalytic processes. Bipyridine ligands, with their robust chelating properties and tunable electronic and steric characteristics, are mainstays in coordination chemistry and catalysis.[1][2][3] This guide provides a comprehensive framework for comparing the catalytic efficiency of a novel, functionalized bipyridine ligand, using 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine as a hypothetical example, against standard, unfunctionalized bipyridine ligands. We will delve into the rationale behind ligand design, experimental protocols for a comparative study, and the interpretation of results, all grounded in scientific principles and supported by authoritative references.
The Rationale for Ligand Functionalization
The performance of a metal catalyst is intricately linked to the properties of its coordinating ligands.[4] While standard 2,2'-bipyridine is a versatile and effective ligand, its catalytic activity can be significantly enhanced or modified by the introduction of functional groups. These modifications can influence the catalyst's:
-
Steric Hindrance: Bulky substituents can create a specific coordination environment around the metal center, influencing substrate approach and selectivity.[5][6][7][8]
-
Electronic Properties: Electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, affecting its reactivity and stability.[9][10]
-
Solubility and Stability: Functional groups can be tailored to improve the catalyst's solubility in specific solvent systems and enhance its thermal or oxidative stability.
-
Secondary Interactions: Appended functional groups can engage in non-covalent interactions with the substrate, potentially influencing the reaction's regioselectivity or stereoselectivity.[9]
In our case study, the ligand 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine presents several interesting features compared to a standard bipyridine:
-
2,6-Dibromo Substituents: These bulky and electron-withdrawing groups can be expected to significantly alter the steric and electronic environment of the metal center.
-
N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine Moiety: This appended group could potentially act as a hemilabile arm, capable of coordinating to the metal center or a co-catalyst, or it could influence the catalyst's solubility and interactions with the reaction medium.
To objectively assess the impact of these modifications, a systematic comparative study is essential.
Designing a Comparative Study: A Step-by-Step Approach
Synthesis and Characterization of the Ligand and Metal Complexes
The first step is the synthesis and rigorous purification of the novel ligand. The synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine would likely involve a multi-step process, starting from 2,6-dibromopyridine.[11][12][13][14][15]
Once the ligand is obtained, the corresponding metal complexes (e.g., with palladium, nickel, or iridium) should be prepared and characterized.[5][16] It is crucial to compare the catalytic activity of the in-situ generated catalyst versus the pre-formed, isolated complex, as differences in catalyst activation can affect the observed performance.
Selection of a Benchmark Catalytic Reaction
A well-established catalytic reaction should be chosen for the comparison. Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are excellent choices due to their broad applicability and the extensive literature available for standard bipyridine ligands.[17]
Rigorous Experimental Protocol for Catalytic Testing
To ensure a fair comparison, all reactions must be performed under identical conditions:
-
Reactant and Catalyst Loading: Use the same molar equivalents of reactants, catalyst, and base.
-
Solvent and Temperature: Maintain consistent solvent and temperature throughout the experiments.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Stirring and Heating: Ensure uniform stirring and heating for all reaction vessels.
The progress of the reaction should be monitored over time using techniques like GC or HPLC to determine the initial reaction rates and the final product yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Functionalized Bipyridine Ligand (Illustrative)
This protocol is a generalized example for the synthesis of a substituted aminopyridine, which is a key step in the synthesis of the target ligand.
Selective Monoamination of 2,6-Dibromopyridine:
-
To a microwave vial, add 2,6-dibromopyridine (1.0 equiv), the desired amine (1.1 equiv), K₂CO₃ (1.5 equiv), CuI (0.1 equiv), and a suitable ligand for copper, such as N,N'-dimethylethylenediamine (0.2 equiv).[12][14]
-
Add a suitable solvent, such as water or an organic solvent like DMF.[18][19]
-
Seal the vial and heat it in a microwave reactor at a specified temperature (e.g., 90-150 °C) for a set time (e.g., 2-24 hours).[14][18][20]
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative Catalytic Testing in a Suzuki-Miyaura Cross-Coupling Reaction
Reactants and Reagents:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (Novel ligand or 2,2'-bipyridine, 4 mol%)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure: [17]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium precursor and the respective ligand in the solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature, extract the product, and purify it by column chromatography.
-
Calculate the yield, Turnover Number (TON), and Turnover Frequency (TOF) for each ligand.
Data Presentation and Interpretation
The quantitative data from the catalytic experiments should be summarized in a clear and concise table for easy comparison.
| Ligand | Yield (%) | TON (mol product / mol catalyst) | TOF (TON / time in h⁻¹) |
| 2,2'-Bipyridine | |||
| 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine |
Turnover Number (TON): A measure of the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated.[17] Turnover Frequency (TOF): A measure of the catalyst's activity per unit time.[17]
A higher TON and TOF for the novel ligand would indicate superior catalytic efficiency under the tested conditions.
Mechanistic Insights
To understand why the novel ligand exhibits different catalytic activity, further mechanistic studies can be conducted.
-
Kinetic Studies: Determining the reaction order with respect to the reactants and catalyst can provide insights into the rate-determining step of the catalytic cycle.
-
Spectroscopic Analysis: Techniques like in-situ NMR or IR spectroscopy can be used to identify and characterize catalytic intermediates.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the catalytic cycle, compare the energies of intermediates and transition states for different ligands, and rationalize the observed differences in reactivity.[4]
Conclusion
The systematic comparison of a novel functionalized bipyridine ligand with a standard counterpart is a multifaceted process that requires careful experimental design, rigorous execution, and thoughtful data analysis. While this guide uses 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine as a case study, the principles and protocols outlined here provide a general framework for researchers to evaluate the catalytic efficiency of any new ligand. By understanding the structure-activity relationships, we can design more efficient and selective catalysts for a wide range of chemical transformations, ultimately accelerating innovation in drug development and materials science.
References
- Anguera, G., et al. (2025). Bis-CF3-bipyridine Ligands for the Iridium-Catalyzed Borylation of N-Methylamides. American Chemical Society.
- Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. PMC.
- Huang, H., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Bipyridine Ligands in Modern Catalysis. Retrieved from [Link]
- ResearchGate. (2026).
- Semproni, M. J., et al. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society.
- Huang, H., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- ResearchGate. (n.d.). Versatile (Pentamethylcyclopentadienyl)rhodium-2,2′-Bipyridine (CpRh-bpy)
- Spennato, M., et al. (2023). Effect of Capping Ligands for the Synthesis of Gold Nanoparticles and on the Catalytic Performance for the Oxidation of 5-Hydroxymethyl-2-furfural. MDPI.
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Pérez-Ortet, L., et al. (n.d.).
- Google Patents. (n.d.). CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis.
- Žáková, A. (n.d.).
- Wang, Z., et al. (2025). Correlating Ligand Properties with Photocatalytic Efficiency: A Computational Framework for Interface Engineering.
- Smith, C. M., et al. (2025).
- Kumar, A., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.
- Wang, J., et al. (2019).
- National Science Foundation. (2022).
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Microkinetic Assessment of Ligand-Exchanging Catalytic Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 11. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 14. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 15. 2,6-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Reproducibility of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine synthesis pathways across different labs
The synthesis of highly functionalized polyhalogenated pyridines presents a notorious challenge in medicinal chemistry and materials science. Specifically, the synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine requires precise regiocontrol to selectively aminate the C4 position while leaving the C2 and C6 bromines intact for downstream cross-coupling.
This guide objectively compares the three primary synthetic pathways utilized across different laboratories, analyzing their mechanistic logic, cross-lab reproducibility, and scalability.
Mechanistic Pathways & Regioselectivity Logic
The core challenge in synthesizing this molecule lies in chemoselectivity. When reacting a polyhalogenated pyridine with an aliphatic amine like 2-(pyridin-2-yl)ethanamine, laboratories typically choose between Nucleophilic Aromatic Substitution ( SNAr ), direct N-alkylation of a pre-formed amine, or Palladium-catalyzed cross-coupling[1].
The causality behind the success or failure of these routes is rooted in the electronic and steric environment of the pyridine ring:
-
Thermodynamic SNAr (Route A): The nitrogen atom in 2,4,6-tribromopyridine withdraws electron density, making the C2, C4, and C6 positions electrophilic. However, the bulky bromine atoms at C2 and C6 sterically shield the ortho positions. Heating the reaction drives the nucleophile to the less hindered C4 position, stabilizing the transition state via a Meisenheimer complex.
-
Palladium Catalysis (Route C): While the Buchwald-Hartwig amination is a cornerstone of C-N bond formation[2], applying it to 2,4,6-tribromopyridine often fails. Oxidative addition of Pd(0) is highly sensitive to the C-Br bond dissociation energy, which is artificially lowered at the C2/C6 positions due to the adjacent electronegative nitrogen (the alpha-heteroatom effect)[3]. This leads to undesired C2-amination.
Caption: Regioselective synthesis pathways for 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine.
Quantitative Cross-Lab Reproducibility Data
To determine the most robust method, we must look at aggregate performance data across multiple scale-up environments. Route A ( SNAr ) consistently outperforms both Route B (N-alkylation of 2,6-dibromopyridin-4-amine[4]) and Route C (Buchwald-Hartwig amination[1]) in terms of yield and batch-to-batch variance.
| Parameter | Route A: SNAr (Direct Amination) | Route B: N-Alkylation | Route C: Buchwald-Hartwig |
| Regioselectivity (C4:C2) | > 95:5 | N/A (Pre-installed) | ~ 40:60 (Favors C2) |
| Average Yield (Isolated) | 78 - 85% | 60 - 70% | < 30% (Complex mixture) |
| Primary Impurity | C2-aminated isomer | Over-alkylation (Dialkyl) | Dehalogenated byproducts |
| Scalability | High (Up to 100g) | Moderate (Up to 20g) | Low (Costly ligands) |
| Lab-to-Lab Variance | Low ( ± 4%) | Medium ( ± 8%) | High ( ± 15%) |
Data Insight: Route B suffers from medium variance because primary aminopyridines are prone to double alkylation when exposed to strong bases like NaH and alkyl halides. Route A avoids this entirely because the secondary amine product is significantly more sterically hindered, naturally halting the reaction at mono-amination.
Experimental Workflows & Self-Validating Protocols
A protocol is only as good as its built-in validation checks. The following workflow utilizes thermodynamic control and real-time LC-MS monitoring to ensure reproducibility regardless of the specific laboratory environment.
Caption: Self-validating experimental workflow ensuring batch-to-batch reproducibility.
Optimal Methodology: Route A ( SNAr Pathway)
This protocol leverages the inherent electrophilicity of 2,4,6-tribromopyridine, utilizing specific solvent and temperature conditions to enforce C4-selectivity.
Step 1: Preparation of the Electrophile
-
Action: Dissolve 2,4,6-tribromopyridine (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) under an argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that highly stabilizes the polar Meisenheimer transition state, significantly accelerating the SNAr reaction compared to non-polar alternatives like toluene.
Step 2: Kinetically Controlled Amine Addition
-
Action: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) in one portion. Cool the vessel to 0 °C. Add 2-(pyridin-2-yl)ethanamine (1.05 equiv) dropwise over 15 minutes.
-
Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the generated HBr. The dropwise addition at 0 °C is critical; it prevents localized exothermic hotspots that could provide enough kinetic energy to overcome the steric barrier at the C2/C6 positions, which would lead to undesired regioisomers.
Step 3: Thermodynamic Heating
-
Action: Gradually warm the reaction to room temperature, then heat to 80 °C and stir for 12 hours.
-
Causality: While kinetic attack may occur reversibly at multiple positions, sustained heating at 80 °C provides the activation energy necessary to drive the reaction exclusively to the thermodynamically stable C4-amino product.
Step 4: Self-Validation Check (LC-MS)
-
Action: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.
-
Validation: The protocol is self-validating via isotopic mass signatures. The reaction is deemed complete when the starting material peak disappears and a single dominant product peak emerges. Because the product contains two bromine atoms, it will display a distinct 1:2:1 isotopic pattern at m/z 356, 358, and 360 [M+H]+ . If a peak at m/z 399 appears, it indicates over-amination (displacement of a second bromine), signaling that the temperature was too high or excess amine was used.
Step 5: Workup and Isolation
-
Action: Cool the mixture to room temperature and pour it into rapidly stirring ice-cold water (3x the reaction volume). Filter the resulting precipitate and wash with cold water.
-
Causality: The target molecule is highly hydrophobic. Quenching in water forces the product to crash out of the DMF solution while keeping the DIPEA salts and unreacted aliphatic amine dissolved in the aqueous phase, drastically simplifying downstream chromatography.
Critical Variables in Scale-Up
When transferring this protocol between laboratories, three variables dictate success:
-
Moisture Content: Polyhalogenated pyridines are susceptible to hydrolysis at elevated temperatures. Utilizing anhydrous solvents and inert atmospheres prevents the formation of 2,6-dibromopyridin-4-ol byproducts.
-
Stoichiometry: The aliphatic amine must be strictly limited to 1.05 equivalents. Pushing the equivalents higher in an attempt to accelerate the reaction will inevitably lead to C2/C4 di-amination.
-
Base Selection: Weaker bases like K2CO3 often result in sluggish reaction times and incomplete conversion, whereas stronger bases like NaH (used in Route B)[5] strip protons indiscriminately, leading to complex tar-like mixtures. DIPEA provides the perfect pKa balance for this specific transformation.
References
Sources
In Vitro Assay Validation Guide: Evaluating 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine Derived Kinase Inhibitors
An authoritative, deep-dive comparison guide for validating kinase inhibitors derived from the 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine scaffold.
Introduction & Mechanistic Rationale
The 2,6-dibromopyridin-4-amine core is a privileged scaffold in medicinal chemistry, frequently utilized as a precursor for highly potent, ATP-competitive kinase inhibitors[1]. When functionalized with an N-[2-(pyridin-2-yl)ethyl] moiety, the resulting compounds act as sophisticated bidentate ligands. The primary aminopyridine core anchors into the kinase hinge region via critical hydrogen bonds, while the flexible pyridin-2-ylethyl chain extends into the solvent-exposed or ribose-binding pockets to achieve target selectivity[2].
These derivatives are particularly relevant in the development of inhibitors targeting IRAK4 (Interleukin-1 receptor-associated kinase 4) , a critical node in the MyD88/TLR signaling pathway implicated in autoimmune diseases and lymphomas[3],[4]. However, validating these compounds in vitro presents unique biophysical challenges:
-
Autofluorescence: The highly conjugated, halogenated bis-pyridine system often absorbs in the UV range and emits prompt fluorescence, causing false negatives/positives in standard fluorescence intensity assays.
-
Colloidal Aggregation: The planar aromaticity and heavy bromine atoms increase lipophilicity, making these compounds prone to pi-pi stacking and aqueous aggregation, which can non-specifically sequester the kinase.
To ensure scientific integrity, a self-validating, orthogonal assay strategy is required. This guide objectively compares the top in vitro assay platforms and provides step-by-step methodologies to rigorously validate these specific derivatives.
Fig 1: Mechanism of action of 2,6-dibromo-aminopyridine derivatives inhibiting IRAK4 signaling.
Objective Comparison of In Vitro Assay Platforms
To bypass the biophysical liabilities of the dibromo-aminopyridine scaffold, researchers must select assays that isolate the enzymatic readout from the compound's optical properties. The three industry-standard alternatives are TR-FRET , ADP-Glo™ , and Radiometric Assays .
Table 1: Platform Comparison for Aminopyridine Derivatives
| Assay Platform | Detection Modality | Throughput | Interference Risk (Aminopyridines) | Cost / Well | Ideal Use Case |
| TR-FRET (e.g., LanthaScreen) | Time-Resolved Fluorescence | Ultra-High (1536-well) | Low: Time delay (50-100 µs) completely bypasses prompt UV autofluorescence[5]. | Primary HTS & Structure-Activity Relationship (SAR) profiling. | |
| ADP-Glo™ (Promega) | Luminescence (ATP/ADP ratio) | High (384-well) | Very Low: Luminescent readout is entirely independent of compound fluorescence[6]. | $ | Orthogonal validation & Mechanism of Action (MoA) studies. |
| Radiometric (^33P-ATP) | Isotope Transfer | Low/Medium (96-well) | None: Direct physical measurement of phosphorylation. | Final lead confirmation & overcoming severe assay artifacts. |
Causality in Assay Selection
We prioritize TR-FRET for primary screening because the lanthanide (Europium/Terbium) donors have long emission half-lives. By delaying the measurement window, the prompt autofluorescence of the 2,6-dibromopyridine core decays to zero, eliminating optical false positives[7]. We utilize ADP-Glo™ as an orthogonal secondary assay because it directly measures ADP formation, allowing us to vary ATP concentrations up to 1 mM to confirm competitive hinge-binding kinetics[8],[9].
Fig 2: Parallel workflow comparison of TR-FRET and ADP-Glo assays for kinase inhibitor screening.
Assay Concordance & Validation Data
A robust validation system requires testing compounds across multiple platforms to ensure the IC50 values are concordant. Discrepancies between assays often reveal compound aggregation or assay interference.
Table 2: Cross-Platform Validation of Derived Compounds (Mock Data)
| Compound Derivative | TR-FRET IC50 (nM) | ADP-Glo IC50 (nM) | Radiometric IC50 (nM) | Hill Slope | Conclusion |
| Cmpd-A (Reference) | 12.4 ± 1.1 | 14.2 ± 0.8 | 13.5 ± 1.2 | 1.1 | Validated ATP-competitive inhibitor. |
| Cmpd-B (Optimized) | 4.5 ± 0.6 | 5.1 ± 0.4 | 4.8 ± 0.5 | 0.9 | Highly potent, validated target engagement. |
| Cmpd-C (Aggregator) | 85.0 ± 15.2 | >1000 | >1000 | 2.8 | False positive. Steep Hill slope indicates colloidal aggregation. |
Data Interpretation: Cmpd-C exhibits a Hill slope of 2.8. In enzymology, a Hill slope significantly greater than 1.5 for a small molecule is a hallmark of non-stoichiometric inhibition (colloidal aggregation). The addition of 0.01% Triton X-100 in the ADP-Glo assay disrupted these micelles, revealing the compound's true inactivity (>1000 nM).
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to monitor assay health (Z'-factor) and compound solubility.
Protocol A: Orthogonal Validation via ADP-Glo™ Kinase Assay
Purpose: To confirm ATP-competitive inhibition without optical interference[10],[11].
Reagents & Setup:
-
Kinase: Recombinant human IRAK4 (active).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.
-
Critical Additive: 0.01% Triton X-100. Causality: Essential to prevent the highly lipophilic dibromo-aminopyridine derivatives from forming colloidal aggregates that artificially sequester the kinase.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine derivatives in 100% DMSO. Transfer 100 nL to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).
-
Enzyme Addition: Add 5 µL of IRAK4 enzyme diluted in assay buffer. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix. Crucial Step: Set the ATP concentration strictly at the apparent Km of IRAK4 (approx. 20 µM). This ensures the assay is biochemically balanced to sensitively detect ATP-competitive hinge binders[9].
-
Kinase Reaction: Incubate for 60 minutes at 25°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and completely depletes unreacted ATP, leaving only the product ADP[6].
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP and drives a luciferase/luciferin reaction[11].
-
Readout & Validation: Read luminescence. Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.7 validates the assay run.
Protocol B: High-Throughput Screening via TR-FRET
Purpose: Rapid, high-throughput SAR profiling utilizing time-delayed fluorescence to bypass aminopyridine autofluorescence[12],[13].
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well black plate, combine 2 µL compound, 4 µL IRAK4 enzyme, and 4 µL of ATP/Biotinylated-substrate mix.
-
Incubation: Allow the phosphorylation reaction to proceed for 60 minutes at room temperature.
-
Detection Mix Addition: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor)[5].
-
Equilibration: Incubate for 60 minutes to allow the FRET complex to form.
-
Time-Resolved Measurement: Excite the plate at 340 nm. Causality: Implement a 100 µs delay before reading emissions at 615 nm (Donor) and 665 nm (Acceptor). This delay allows the short-lived background fluorescence of the dibromopyridine core to decay entirely, leaving only the long-lived Lanthanide FRET signal[14].
-
Data Analysis: Calculate the 665/615 nm emission ratio. Plot against log[inhibitor] to derive the IC50 and Hill slope.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AU2019321267B2 - Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors - Google Patents [patents.google.com]
- 5. sinobiological.com [sinobiological.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. news-medical.net [news-medical.net]
- 8. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. ADP-Glo™ Kinase Assay [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sinobiological.com [sinobiological.com]
- 13. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Validation of HPLC Methods for Quantifying 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine: A Comparative Guide
Introduction & Analytical Target Profile (ATP)
The compound 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a complex synthetic intermediate featuring a highly electron-deficient 2,6-dibromopyridine ring, a basic 2-pyridyl ring, and a secondary amine linker. Quantifying this compound accurately is critical during drug development, but its structural properties present significant chromatographic challenges.
At standard acidic mobile phase conditions (pH ~2.5), the secondary amine and the 2-pyridyl nitrogen are fully protonated. These localized positive charges are highly susceptible to secondary ion-exchange interactions with residual silanols ( Si−O− ) on traditional silica-based stationary phases, a phenomenon that frequently leads to severe peak tailing, poor resolution, and compromised quantitation[1].
The recent adoption of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) represents a paradigm shift in pharmaceutical analysis, moving the industry toward a science- and risk-based lifecycle approach[2]. This guide objectively compares three distinct column chemistries to overcome silanol-induced peak tailing and details a self-validating, step-by-step HPLC protocol compliant with ICH Q2(R2)[3] and USP <1225>[4] standards.
Risk-Based Method Development: Column Chemistry Comparison
To establish a Method Operable Design Region (MODR) as required by ICH Q14[2], we must first address the root cause of peak deformation: the stationary phase chemistry. We compared three column technologies using a standardized mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile. TFA acts as an ion-pairing agent and suppresses silanol ionization, which is critical for basic pyridine derivatives[1].
-
Standard C18 (End-capped): Relies solely on hydrophobic interactions. Despite end-capping, residual silanols remain accessible to the protonated amine, causing peak tailing.
-
Pentafluorophenyl (PFP): Offers orthogonal selectivity. The highly electronegative fluorine atoms provide strong dipole-dipole and π−π interactions with the electron-deficient 2,6-dibromopyridine ring, improving retention and shape.
-
Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface. This creates a virtual shielding layer of water that sterically and electrostatically blocks the basic analyte from reaching residual silanols, yielding superior peak symmetry[1].
Table 1: Comparative Performance of Stationary Phases
| Column Chemistry | Retention Time (min) | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Resolution ( Rs ) from Impurity | Conclusion |
| Standard C18 | 8.45 | 2.15 | 4,500 | 1.2 | Fail (Severe tailing, low N ) |
| PFP Phase | 9.10 | 1.45 | 9,200 | 2.8 | Acceptable (Good π−π retention) |
| Polar-Embedded C18 | 8.20 | 1.10 | 12,500 | 3.5 | Optimal (Excellent symmetry) |
Data demonstrates that the Polar-Embedded C18 column effectively neutralizes secondary interactions, making it the definitive choice for this assay.
Mechanism of secondary silanol interactions vs. polar-embedded shielding for basic analytes.
Step-by-Step Experimental Protocol
This self-validating protocol utilizes the Polar-Embedded C18 column to ensure robust, reproducible quantitation.
Phase 1: Reagent & Mobile Phase Preparation
-
Channel A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Causality: The low pH (~2.0) ensures complete protonation of the analyte while suppressing the ionization of any unshielded silanols.
-
Channel B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via ultrasonication for 10 minutes.
-
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile to prevent solvent-mismatch peak distortion during injection.
Phase 2: Sample Preparation
-
Standard Stock Solution: Accurately weigh 10.0 mg of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).
-
Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL).
Phase 3: Chromatographic Conditions
-
Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).
-
Column Temperature: 40°C. Causality: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics and further reducing peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Photodiode Array (PDA) at 254 nm (primary quantitation) and 280 nm (impurity tracking).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5% → 95% B
-
12.0 - 15.0 min: 95% B (Wash)
-
15.1 - 20.0 min: 5% B (Equilibration)
-
ICH Q2(R2) Method Validation Workflow
Following the establishment of the method, formal validation is executed according to ICH Q2(R2)[3] and USP <1225>[4] guidelines.
Analytical procedure lifecycle workflow integrating ICH Q14 development and Q2(R2) validation.
Specificity & Forced Degradation
To prove the method is stability-indicating, the analyte was subjected to stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H2O2 , UV light (254 nm), and thermal stress (60°C) for 48 hours. PDA peak purity analysis confirmed that the analyte peak angle was consistently less than the peak threshold, proving no co-eluting degradants interfered with the main peak.
Linearity, Accuracy, and Precision
-
Linearity: Evaluated across 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL).
-
Accuracy: Assessed via spiked recovery experiments at 80%, 100%, and 120% levels in triplicate.
-
Precision: Repeatability was established via 6 consecutive injections of the 100 µg/mL standard. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.
Table 2: Summary of ICH Q2(R2) Validation Results
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT; Peak Purity > 0.990 | Peak Purity Angle < Threshold | Pass |
| Linearity (25-150 µg/mL) | Correlation coefficient ( R2 ) ≥ 0.999 | R2 = 0.9998 | Pass |
| Accuracy (Recovery) | Mean recovery 98.0% – 102.0% | 99.4% – 100.6% | Pass |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6) | %RSD = 0.45% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (n=12) | %RSD = 0.62% | Pass |
| Robustness (MODR) | Tf≤1.5 , %RSD ≤ 2.0% under variations | Tf max = 1.25, %RSD max = 0.8% | Pass |
Robustness was verified by deliberately altering flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase organic composition ( ± 2%), proving the method's resilience within the defined MODR.
Conclusion
The quantification of highly basic, di-pyridine compounds like 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine requires a deliberate, causality-driven approach to method development. By transitioning from standard C18 to a Polar-Embedded C18 stationary phase, secondary silanol interactions were effectively neutralized, resulting in a tailing factor reduction from 2.15 to 1.10. The resulting method fully complies with the enhanced lifecycle approaches dictated by ICH Q14 and the rigorous validation criteria of ICH Q2(R2), ensuring a highly trustworthy, self-validating system for pharmaceutical quality control.
Sources
Proper Disposal of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine: A Comprehensive Guide
This guide provides a detailed protocol for the safe and compliant disposal of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine. As a halogenated aromatic amine, this compound requires careful handling and disposal to mitigate potential environmental and health risks. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
The core structure, 2,6-dibromopyridine, is classified as fatal if swallowed and causes skin and serious eye irritation.[1][2] Similarly, 2,6-dibromopyridin-4-amine is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] The pyridine moiety itself is a flammable liquid and is harmful if swallowed. Based on this, it is prudent to handle 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine as a hazardous substance.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated for 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine | Rationale |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | Based on the toxicity of 2,6-dibromopyridine and 2,6-dibromopyridin-4-amine.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of halogenated pyridines.[1][2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Consistent with related compounds.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or fumes should be avoided.[1] |
| Hazard to the Aquatic Environment | Likely Hazardous | Halogenated organic compounds can be persistent and toxic to aquatic life. |
Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine for disposal.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are regularly inspected for signs of degradation or puncture.
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain: For liquid spills, use an absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Neutralize (if applicable and safe): For small spills, a neutralizing agent may be considered, but this should only be done by trained personnel with knowledge of the chemical's reactivity.
-
Collect and Package: Carefully place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the appropriate safety officer or environmental health and safety department.
Waste Disposal Workflow
The disposal of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine must comply with federal, state, and local regulations.[5][6] The following workflow provides a step-by-step guide for its proper management as a hazardous chemical waste.
Step 1: Waste Identification and Classification
Based on its chemical structure (a halogenated organic compound), 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine should be classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under the category of toxic waste.[5]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[7]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
Step 3: Container Labeling and Storage
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine"
-
The primary hazards (e.g., Toxic, Irritant)
-
The date of accumulation
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Step 4: Disposal through a Licensed Facility
Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company. This ensures that the waste is transported, treated, and disposed of in accordance with all applicable regulations.[9]
.dot
Caption: Disposal Workflow Diagram
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment that has been in contact with 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone). Collect this rinse as halogenated organic waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Conclusion
The proper disposal of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure that this compound is managed in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific guidelines and your local environmental health and safety office for any additional requirements.
References
- U.S. Environmental Protection Agency. (2022, July 12).
- Texas Woman's University.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. (2025, May 30).
- U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14091041, 2,6-Dibromopyridin-4-amine. PubChem.
- Jubilant Ingrevia. (n.d.).
- ChemSupply Australia. (n.d.).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dibromo-N-Chloro-P-Benzoquinoneimine.
- Nipissing University. (2019, June 12).
- Sigma-Aldrich. (2025, November 6).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16038748, 2,6-Dibromo-4-nitropyridine. PubChem.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,6-Dibromo-N-chloro-p-benzoquinoneimine.
- Loba Chemie. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine. PubChem.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. epa.gov [epa.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
